molecular formula C13H18O2 B13534644 2-(4-Ethylphenyl)-3-methylbutanoic acid

2-(4-Ethylphenyl)-3-methylbutanoic acid

Cat. No.: B13534644
M. Wt: 206.28 g/mol
InChI Key: WXVTZCWCYKHTTD-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-3-methylbutanoic acid (CAS 86579-74-0) is a chiral carboxylic acid of significant interest in chemical and pharmaceutical research. Its molecular formula is C13H14O2, and it has a molecular weight of 202.25 g/mol . This compound is characterized by a butanoic acid backbone substituted with a 3-methyl group and a 4-ethylphenyl group at the 2-position . A key research application for this compound and its analogues is in the study of optical resolution techniques. Studies have demonstrated the successful resolution of similar racemic 2-(4-substituted phenyl)-3-methylbutanoic acids using methods like preferential crystallization of their diethylamine salts, highlighting their value in developing and optimizing processes for obtaining enantiomerically pure compounds . Enantiomerically pure building blocks are crucial in medicinal chemistry and drug development. The structural features of this acid make it a potential intermediate for the synthesis of more complex molecules. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-(4-ethylphenyl)-3-methylbutanoic acid

InChI

InChI=1S/C13H18O2/c1-4-10-5-7-11(8-6-10)12(9(2)3)13(14)15/h5-9,12H,4H2,1-3H3,(H,14,15)

InChI Key

WXVTZCWCYKHTTD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C(C)C)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Chemical structure and molecular weight of 2-(4-Ethylphenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(4-Ethylphenyl)-3-methylbutanoic Acid

Abstract: This technical guide provides a comprehensive overview of this compound, a substituted phenylalkanoic acid of interest to researchers in organic synthesis and medicinal chemistry. This document details the chemical structure, molecular weight, and identifier of the compound. Due to the limited availability of experimental data, this guide also presents predicted physicochemical and spectroscopic properties to aid in its characterization. A plausible synthetic route is proposed based on established chemical transformations for structurally related molecules. Furthermore, the broader context of the potential biological significance of phenylalkanoic acids is discussed, offering insights for professionals in drug development.

Chemical Identity and Molecular Structure

This compound is a carboxylic acid characterized by a phenyl ring substituted with an ethyl group at the para position, and a butanoic acid chain with a methyl group at the 3-position. The carboxylic acid moiety is located at the 2-position of the butanoic acid chain, which is directly attached to the phenyl ring.

The fundamental properties of this molecule are summarized in the table below.

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C13H18O2[1]
Molecular Weight 206.28 g/mol [1]
CAS Number 55776-81-3[1]
SMILES CC(C)C(C1=CC=C(CC)C=C1)C(O)=O[1]
Chemical Structure Diagram:

Caption: 2D structure of this compound.

Physicochemical Properties (Predicted)

PropertyPredicted ValuePrediction Tool/Source
Boiling Point ~320-340 °C at 760 mmHgN/A (General estimation based on similar structures)
Melting Point N/AN/A
LogP ~3.5-4.5N/A (General estimation based on similar structures)
pKa ~4.5-5.0N/A (General estimation based on similar structures)

Spectroscopic Data (Predicted)

To facilitate the identification and characterization of this compound, predicted Nuclear Magnetic Resonance (NMR) and other spectroscopic data are provided. These predictions are based on computational algorithms and should be confirmed with experimental data.[2][3][4][5][6]

¹H NMR (Predicted):
  • Aromatic Protons (C₆H₄): Multiplet in the range of δ 7.0-7.3 ppm.

  • Methine Proton (CH-COOH): Doublet of doublets or multiplet around δ 3.0-3.5 ppm.

  • Methine Proton (CH-(CH₃)₂): Multiplet around δ 2.0-2.5 ppm.

  • Ethyl Group (CH₂CH₃): Quartet around δ 2.6 ppm (CH₂) and triplet around δ 1.2 ppm (CH₃).

  • Isopropyl Group (CH(CH₃)₂): Two doublets around δ 0.8-1.0 ppm.

  • Carboxylic Acid Proton (COOH): Broad singlet at δ > 10 ppm.

¹³C NMR (Predicted):
  • Carboxyl Carbon (C=O): δ 175-180 ppm.

  • Aromatic Carbons (C₆H₄): δ 125-145 ppm.

  • Methine Carbon (CH-COOH): δ 50-60 ppm.

  • Methine Carbon (CH-(CH₃)₂): δ 30-40 ppm.

  • Ethyl Group (CH₂CH₃): δ ~28 ppm (CH₂) and δ ~15 ppm (CH₃).

  • Isopropyl Group (CH(CH₃)₂): δ ~20 ppm (CH₃).

Infrared (IR) Spectroscopy (Predicted Key Absorptions):
  • O-H Stretch (Carboxylic Acid): Broad band from 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): Strong, sharp peak around 1700-1725 cm⁻¹.

  • C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks around 2850-2960 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1450 cm⁻¹.

Mass Spectrometry (MS) (Predicted Fragmentation):
  • Molecular Ion (M⁺): m/z = 206.

  • Major Fragments: Loss of the carboxylic acid group (M-45), loss of the isopropyl group (M-43), and fragments corresponding to the ethylphenyl moiety.

Proposed Synthesis Route

A plausible synthetic route for this compound can be adapted from methods used for structurally similar compounds, such as the synthesis of 2-(4-chlorophenyl)-3-methylbutyric acid.[7] The proposed pathway involves the alkylation of a phenylacetic acid derivative.

Conceptual Workflow Diagram:

G start 4-Ethylphenylacetic acid step1 Deprotonation (e.g., LDA, THF, -78 °C) start->step1 intermediate1 Enolate Intermediate step1->intermediate1 step2 Alkylation (Isopropyl halide) intermediate1->step2 product This compound step2->product workup Acidic Workup product->workup

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

Materials:

  • 4-Ethylphenylacetic acid

  • Lithium diisopropylamide (LDA) solution

  • Tetrahydrofuran (THF), anhydrous

  • 2-Bromopropane (or other isopropyl halide)

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether or Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 4-ethylphenylacetic acid in anhydrous THF.

  • Enolate Formation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of LDA (2.2 equivalents) in THF is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C. The formation of the dianion is allowed to proceed for 1 hour at this temperature.

  • Alkylation: 2-Bromopropane (1.1 equivalents) is added dropwise to the reaction mixture at -78 °C. The reaction is then allowed to slowly warm to room temperature and stirred overnight.

  • Workup and Extraction: The reaction is quenched by the slow addition of 1M HCl solution. The aqueous layer is extracted three times with diethyl ether or ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Potential Applications and Biological Relevance

While specific biological activities of this compound have not been extensively reported, the broader class of phenylalkanoic acids exhibits a range of biological effects.[8][9][10] These compounds are of interest in drug discovery due to their structural resemblance to endogenous molecules and their ability to interact with various biological targets.

Phenylpropanoic acid derivatives, for instance, have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.[9] The structural motifs present in this compound, namely the substituted phenyl ring and the carboxylic acid group, are common pharmacophores in medicinal chemistry. The lipophilic nature of the ethyl and isopropyl groups may influence the compound's pharmacokinetic properties, such as membrane permeability and protein binding.

Further research is warranted to explore the specific biological profile of this compound and its potential as a lead compound in drug development programs.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the safety profiles of similar carboxylic acids and aromatic compounds, the following general precautions should be observed.[11][12][13]

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

References

  • Full article: Metabolism of phenolics in coffee and plant-based foods by canonical pathways: an assessment of the role of fatty acid β-oxidation to generate biologically-active and -inactive intermediates - Taylor & Francis Online. (2022, October 13). Retrieved from [Link]

  • Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid - Google Patents. (1991, December 10).
  • Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC. (2020, May 29). Retrieved from [Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. Retrieved from [Link]

  • MSDS of 2-(4-ethylphenyl)-2-methylpropanoic acid. Retrieved from [Link]

  • Production of 3-hydroxy-n-phenylalkanoic acids by a genetically engineered strain of Pseudomonas putida - PubMed. (2005, February). Retrieved from [Link]

  • Predict all NMR spectra - NMRDB.org. Retrieved from [Link]

  • Biological activity of acetylated phenolic compounds - PubMed. (2006, May). Retrieved from [Link]

  • The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PMC. (2021, July 29). Retrieved from [Link]

  • How to predict the 13C NMR spectrum of a compound - YouTube. (2017, November 28). Retrieved from [Link]

  • Predict 13C carbon NMR spectra - NMRDB.org. Retrieved from [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. (2022, July 19). Retrieved from [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed. (2022, July 19). Retrieved from [Link]

  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - MDPI. (2023, November 29). Retrieved from [Link]

Sources

Biological activity and mechanism of action of 2-(4-Ethylphenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, mechanism of action, and pharmacological context of 2-(4-Ethylphenyl)-3-methylbutanoic acid .

Executive Summary

This compound (CAS: 55776-81-3) is a structural isomer of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen .[1][2][3][4][5] Often identified in pharmaceutical development as a process-related impurity (e.g., Ibuprofen Impurity 93) or a degradation analog, its biological significance lies in its relationship to the 2-arylpropionic acid (profen) class.

While Ibuprofen derives its potency from a specific steric configuration (alpha-methyl, para-isobutyl), this analog features a bulkier alpha-isopropyl group and a truncated para-ethyl group. This structural "scrambling" significantly alters its interaction with Cyclooxygenase (COX) enzymes, rendering it a critical reference standard for purity profiling rather than a therapeutic candidate.

Chemical Identity & Structural Context

To understand the biological activity, one must contrast the molecule with its parent pharmacophore, Ibuprofen. Both share the molecular formula C₁₃H₁₈O₂ , making them constitutional isomers.

FeatureIbuprofen (Active Drug)This compound (Target)
IUPAC Name 2-(4-(2-methylpropyl)phenyl)propanoic acidThis compound
Alpha-Substituent Methyl (-CH₃)Isopropyl (-CH(CH₃)₂)
Para-Substituent Isobutyl (-CH₂CH(CH₃)₂)Ethyl (-CH₂CH₃)
Backbone Propanoic AcidButanoic Acid (Isovaleric)
Role Potent COX InhibitorStructural Isomer / Impurity
Structural Significance

The alpha-methyl group in profens is critical for restricting the rotation of the carboxyl group, locking it into a conformation that favors binding to the COX active site (specifically Arg120). In the target molecule, the alpha-isopropyl group introduces significant steric bulk.

Mechanism of Action (MOA)

The mechanism of action for 2-arylalkanoic acids is the reversible inhibition of Cyclooxygenase (COX) enzymes (COX-1 and COX-2), which catalyze the conversion of arachidonic acid to Prostaglandin G2 (PGG2).

Binding Site Interaction
  • Canonical Binding (Ibuprofen): The carboxylate group forms an ion pair with Arg120 and hydrogen bonds with Tyr355 at the base of the COX channel. The hydrophobic para-isobutyl group extends into the hydrophobic channel.

  • Target Molecule Binding (Theoretical):

    • Steric Clash: The bulky alpha-isopropyl group creates a steric clash near the channel entrance (Arg120/Tyr355 constriction site). This hindrance likely prevents the carboxylate from achieving the optimal geometry for salt-bridge formation.

    • Hydrophobic Mismatch: The para-ethyl group is shorter than the isobutyl group of Ibuprofen. It may fail to fully occupy the hydrophobic pocket, reducing van der Waals binding energy.

Pathway Visualization

The following diagram illustrates the arachidonic acid cascade and the point of intervention, highlighting the competitive inhibition dynamic.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX Cyclooxygenase (COX-1 / COX-2) AA->COX Substrate Binding PGG2 Prostaglandin G2 (PGG2) COX->PGG2 Oxygenation Target This compound (Weak/Competitive Inhibitor) Target->COX Steric Blockade (Low Affinity) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Prostanoids Prostaglandins, Thromboxanes, Prostacyclins (Inflammation, Pain, Fever) PGH2->Prostanoids Isomerases

Figure 1: Mechanism of Action within the Eicosanoid Pathway. The target molecule acts as a structural analog competitor to Arachidonic Acid.

Biological Activity Profile

Based on Structure-Activity Relationship (SAR) data for the 2-arylpropionic acid class:

Potency Estimation
  • Activity: Predicted Weak to Inactive .

  • Rationale: The substitution of the alpha-methyl with an alpha-isopropyl group historically destroys COX inhibitory activity in profens. The active site of COX is highly restricted; groups larger than ethyl at the alpha position generally prevent entry.

  • Comparative Potency:

    • Ibuprofen: IC₅₀ ~2-10 µM (COX-1/2).

    • Target (Impurity): Expected IC₅₀ > 100 µM (likely inactive).

Toxicological Relevance

As a pharmaceutical impurity, its "activity" is viewed through the lens of safety:

  • Off-Target Effects: Structural isomers can sometimes bind to unexpected targets (e.g., PPAR receptors), though the steric bulk limits this.

  • Genotoxicity: There are no specific alerts for this structure suggesting genotoxicity (e.g., no reactive electrophiles like epoxides). It is likely a Class 3 (low toxicity) impurity, controlled primarily to ensure drug substance purity.

Synthesis & Origin

Understanding the origin of this molecule is crucial for researchers detecting it in samples. It typically arises from isomerization during the synthesis of Ibuprofen.

Formation Hypothesis
  • Starting Material Impurity: Use of 1-ethyl-4-isobutylbenzene or similar isomers in the Friedel-Crafts acylation step.

  • Rearrangement: During the carbonylation of the alcohol intermediate (in the Boots synthesis method) or the rearrangement of an epoxide, the alkyl chain may migrate or rearrange if reaction conditions (temperature, catalyst) are not strictly controlled.

Synthesis_Origin Precursor Isobutylbenzene (Starting Material) Process Friedel-Crafts Acylation + Carbonylation Precursor->Process Ibuprofen Ibuprofen (Major Product) Process->Ibuprofen Standard Path Impurity This compound (Impurity 93) Process->Impurity Alkyl Migration / Isomeric Precursor

Figure 2: Potential origin of the target molecule during Ibuprofen synthesis.

Analytical Detection

For researchers characterizing this compound, HPLC is the standard method.

  • Method: Reverse-Phase HPLC (C18 column).

  • Detection: UV at 214 nm or 254 nm.

  • Retention Time: Due to the bulkier isopropyl group, this molecule is more hydrophobic than Ibuprofen (despite the shorter ethyl chain, the branching adds lipophilicity). It typically elutes after Ibuprofen in reverse-phase systems.

References

  • Standardpharm. (2024). Ibuprofen Impurity 93 Reference Standard. Available at: [Link]

  • Selinsky, B. S., et al. (2001). Structural analysis of NSAID binding by prostaglandin H2 synthase. Biochemistry, 40(17), 5172-5180. (Grounding for COX binding mechanism).
  • PubChem. (2024). Compound Summary: 2-Arylpropionic Acids SAR. (General reference for Profen SAR).

Sources

Structure-Activity Relationship (SAR) Studies of 4-Ethylphenyl Substituted Acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 4-ethylphenyl substituted acids, a chemical scaffold of significant interest in modern drug discovery. We will delve into the nuanced interplay between chemical structure and biological activity, offering a guide for researchers, scientists, and drug development professionals. This document will cover synthetic strategies, core SAR principles, detailed protocols for biological evaluation, and data interpretation, all grounded in established scientific literature. The aim is to equip the reader with the foundational knowledge and practical insights required to design and optimize novel therapeutic agents based on this promising molecular framework.

Introduction: The Strategic Importance of the 4-Ethylphenyl Acid Scaffold

The journey of a drug from a laboratory concept to a clinical reality is a testament to the power of medicinal chemistry. At the heart of this discipline lies the principle of structure-activity relationship (SAR), which posits that the biological activity of a chemical compound is intrinsically linked to its three-dimensional structure. By systematically modifying a molecule's architecture, we can fine-tune its therapeutic properties, enhancing efficacy while minimizing adverse effects.

The Phenylacetic Acid Motif: A Privileged Scaffold

Phenylacetic acid and its derivatives are recognized as "privileged structures" in medicinal chemistry.[1] This designation is reserved for molecular frameworks that are capable of binding to a variety of biological targets, thereby serving as a versatile starting point for the development of diverse therapeutic agents. A prime example is the class of non-steroidal anti-inflammatory drugs (NSAIDs), which includes well-known medications like ibuprofen and diclofenac, both of which are built upon a phenylacetic acid core.[1] The versatility of this scaffold stems from the combination of a lipophilic phenyl ring, which can engage in hydrophobic interactions with target proteins, and an acidic functional group, which can form crucial hydrogen bonds or ionic interactions.

The 4-Ethylphenyl Group: A Key Modulator of Physicochemical Properties

The introduction of a 4-ethylphenyl group into a molecule can significantly influence its pharmacokinetic and pharmacodynamic profile. The ethyl group at the para position of the phenyl ring imparts a moderate degree of lipophilicity, which can enhance a compound's ability to cross cell membranes and access its biological target. This substituent can also contribute to van der Waals interactions within the binding pocket of a protein, thereby increasing binding affinity. The 4-ethylphenyl moiety is not only a synthetic construct but is also found in nature. For instance, 4-ethylphenol is a volatile organic compound produced by certain plants and microorganisms and has been shown to possess antifungal properties.[2][3][4] This natural precedent further underscores the potential of the 4-ethylphenyl group in the design of bioactive molecules.

Therapeutic Landscape of 4-Ethylphenyl Substituted Acids

The strategic combination of a phenylacetic acid core with a 4-ethylphenyl substituent has given rise to compounds with a wide array of biological activities. Research has shown that this class of molecules holds promise in various therapeutic areas, including:

  • Antiviral Agents: As inhibitors of viral enzymes like neuraminidase.[5]

  • Anticonvulsants: For the potential treatment of epilepsy.[6]

  • Metabolic Disease Modulators: Acting as agonists for peroxisome proliferator-activated receptors (PPARs).[7]

  • Cardiovascular Agents: As endothelin receptor antagonists.[8]

This guide will use a systematic approach to deconstruct the SAR of this versatile scaffold, providing the reader with a clear roadmap for navigating its chemical space.

Synthetic Pathways to 4-Ethylphenyl Substituted Acids

The rational design of novel analogs for SAR studies is predicated on the availability of robust and flexible synthetic methodologies. The synthesis of 4-ethylphenyl substituted acids can be achieved through several well-established chemical transformations.

General Synthetic Strategies

The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the phenyl ring. Some of the most common approaches include:

  • Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction is ideal for constructing the biaryl core of compounds like 4'-substituted biphenyl-4-carboxylic acids. It involves the coupling of a boronic acid or ester with a halide.[9][10]

  • Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction can be used to introduce an acyl group onto an ethylbenzene ring. The resulting ketone can then be converted to the desired acid through various methods, such as the Willgerodt-Kindler reaction or by reduction of the ketone followed by conversion of the resulting alcohol to the acid.

  • From 4-Ethylphenol: The commercially available 4-ethylphenol can serve as a versatile starting material. The phenolic hydroxyl group can be alkylated with an appropriate haloacetic acid ester, followed by hydrolysis to yield the corresponding phenoxyacetic acid derivative.[6]

Below is a generalized workflow for the synthesis and initial evaluation of a new series of compounds.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening Start Select Starting Materials Reaction Chemical Reaction (e.g., Suzuki Coupling) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization PrimaryAssay Primary In Vitro Assay (e.g., Enzyme Inhibition) Characterization->PrimaryAssay Submit for Testing SecondaryAssay Secondary Assay (e.g., Cell-Based) PrimaryAssay->SecondaryAssay

Caption: A generalized workflow for the synthesis and screening of novel compounds.

Experimental Protocol: Synthesis of 2-(4-ethylphenyl)propanoic Acid

To illustrate a practical synthetic approach, here is a detailed, step-by-step protocol for the synthesis of 2-(4-ethylphenyl)propanoic acid, a close structural analog of ibuprofen. This protocol is based on standard organic chemistry transformations and is designed to be self-validating through the characterization of the intermediates and the final product.

Step 1: Friedel-Crafts Acylation of Ethylbenzene

  • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane at 0 °C, add ethylbenzene (1.0 equivalent).

  • Slowly add propionyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-(4-ethylphenyl)propan-1-one.

Step 2: Willgerodt-Kindler Reaction

  • In a round-bottom flask, combine 1-(4-ethylphenyl)propan-1-one (1.0 equivalent), sulfur (2.5 equivalents), and morpholine (3.0 equivalents).

  • Heat the mixture to reflux (approximately 130-140 °C) for 6-8 hours.

  • Cool the reaction mixture and add a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the resulting thioamide.

  • After cooling, wash the aqueous solution with diethyl ether to remove any unreacted starting material and byproducts.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the crude 2-(4-ethylphenyl)propanoic acid.

  • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Step 3: Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Elemental Analysis: To confirm the elemental composition.

Deconstructing the Structure-Activity Relationship (SAR)

The core of any medicinal chemistry program is the systematic exploration of the SAR. By making discrete structural modifications to a lead compound, we can map out the chemical space and identify the key features responsible for its biological activity.

The Acidic Headgroup: More Than Just a Handle

The carboxylic acid moiety is a common feature in many drugs, primarily due to its ability to act as a hydrogen bond donor and acceptor, and to form strong ionic interactions with basic residues (e.g., lysine, arginine) in a protein's active site.

  • Bioisosteric Replacement: In some cases, the carboxylic acid group can be a liability, leading to poor metabolic stability or undesirable pharmacokinetic properties. It can be replaced with other acidic functional groups, known as bioisosteres, such as a tetrazole or a hydroxamic acid. These groups can mimic the acidic nature of the carboxylic acid while offering different physicochemical properties.

  • Ester and Amide Analogs: Converting the carboxylic acid to an ester or an amide can serve two purposes. It can act as a prodrug strategy, where the ester or amide is hydrolyzed in vivo to release the active carboxylic acid. Alternatively, the ester or amide itself may have a different binding mode or biological activity.

Probing the Phenyl Ring: The Impact of Substitution

The aromatic ring provides a scaffold for introducing a variety of substituents that can fine-tune the compound's properties.

  • Electronic Effects: The introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, nitro) can alter the pKa of the carboxylic acid and influence the electronic nature of the entire molecule. These changes can have a profound impact on binding affinity.

  • Lipophilicity and Steric Effects: Adding lipophilic substituents can enhance membrane permeability and hydrophobic interactions with the target. However, bulky substituents can also introduce steric hindrance, preventing the molecule from fitting into the binding site. The position of the substituent is also critical, as an ortho-substituted analog will have a very different shape and electronic profile compared to a meta- or para-substituted one.

The Ethyl Group: A Subtle but Important Player

While often considered a simple lipophilic tail, the ethyl group can also play a role in the SAR.

  • Chain Length: Varying the length of the alkyl chain (e.g., methyl, propyl, butyl) can modulate lipophilicity and explore the hydrophobic pocket of the binding site.

  • Branching: Introducing branching (e.g., an isopropyl group instead of a propyl group) can introduce conformational constraints and alter the way the molecule presents itself to the target.

Tabular Summary of SAR Data

A well-organized table is the most effective way to visualize SAR trends. Below is a hypothetical example for a series of 4-ethylphenyl substituted acids targeting a generic enzyme.

CompoundIC₅₀ (nM)
1a HCOOH500
1b ClCOOH150
1c OCH₃COOH800
1d HTetrazole250
1e HCOOCH₃>10000

This table clearly shows that a chloro substituent at the R¹ position enhances activity, while a methoxy group is detrimental. It also demonstrates that replacing the carboxylic acid with a tetrazole maintains good activity, whereas the methyl ester is inactive, suggesting the importance of the acidic proton.

Protocols for Biological Characterization

The SAR data is only as good as the biological assays used to generate it. It is crucial to employ robust and reproducible protocols to ensure the integrity of the data.

In Vitro Enzyme Inhibition Assay: A Step-by-Step Guide

Here is a representative protocol for determining the in vitro inhibitory activity of a compound against a specific enzyme, such as the neuraminidase enzyme from influenza virus, as inspired by the literature.[5]

Materials:

  • Recombinant neuraminidase enzyme

  • Fluorogenic substrate (e.g., 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid)

  • Assay buffer (e.g., MES buffer with CaCl₂)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add a small volume of the diluted compounds to the assay buffer.

  • Add the neuraminidase enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37 °C to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Incubate the plate at 37 °C for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., a high pH buffer).

  • Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader with appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Assays and Beyond

While in vitro enzyme assays are essential for initial screening, it is also important to evaluate the activity of compounds in a more biologically relevant context.

  • Cell-Based Assays: These assays measure the effect of a compound on a specific cellular process, such as viral replication or cell proliferation. They provide valuable information about a compound's cell permeability and its ability to engage its target within the complex cellular environment.

  • In Vivo Models: Promising compounds identified from in vitro and cell-based assays are then typically advanced to in vivo models (e.g., animal models of disease) to assess their efficacy, pharmacokinetics, and safety profile.

The following diagram illustrates a typical screening cascade for a drug discovery project.

G cluster_invitro In Vitro cluster_cellular Cellular cluster_invivo In Vivo HTS High-Throughput Screen HitValidation Hit Validation & Potency HTS->HitValidation Selectivity Selectivity Profiling HitValidation->Selectivity CellularAssay Target Engagement & Functional Assays Selectivity->CellularAssay Advance Hits PK Pharmacokinetics (PK) CellularAssay->PK Advance Leads Efficacy Efficacy Models PK->Efficacy Tox Preliminary Toxicology Efficacy->Tox

Caption: A typical screening cascade in a drug discovery project.

Conclusion and Future Perspectives

The 4-ethylphenyl substituted acid scaffold represents a rich and fertile ground for the discovery of new therapeutic agents. Through a systematic and iterative process of design, synthesis, and biological evaluation, researchers can unravel the complex structure-activity relationships that govern the activity of these compounds. The insights gained from such studies are invaluable in guiding the optimization of lead compounds into clinical candidates.

Future research in this area will likely focus on several key aspects:

  • Exploring Novel Chemical Space: The synthesis of new analogs with diverse substitution patterns will continue to be a major driver of discovery.

  • Computational Approaches: The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will play an increasingly important role in prioritizing the synthesis of the most promising compounds.

  • Polypharmacology: Investigating the potential of these compounds to modulate multiple biological targets simultaneously could lead to the development of novel therapies for complex diseases.

By integrating the principles and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of 4-ethylphenyl substituted acids.

References

  • Lv, C., & Shi, F. (2023). Design, Synthesis, Inhibitory Activity, and SAR Studies of Hydrophobic Phenylacetic Acid Derivatives as Neuraminidase Inhibitors. Letters in Drug Design & Discovery, 20(7), 821-831.
  • (2025). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing.
  • (2021). 4-Ethylphenol, A Volatile Organic Compound Produced by Disease-Resistant Soybean, Is a Potential Botanical Agrochemical Against Oomycetes. PMC.
  • Wikipedia. (n.d.). Vitamin B12.
  • Santini, C., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-80.
  • MedChemExpress. (n.d.). 4-Ethylphenol.
  • Benchchem. (n.d.). A Comparative Guide to the Structure-Activity Relationship (SAR)
  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)
  • (2006). Synthesis and antimicrobial activity of new (4,4,4-trihalo-3-oxo-but-1-enyl)-carbamic acid ethyl esters, (4,4,4-trihalo-3-hydroxy-butyl)-carbamic acid ethyl esters, and 2-oxo-6-trihalomethyl-[2][5]oxazinane-3-carboxylic acid ethyl esters. Bioorganic & Medicinal Chemistry, 14(9), 3174-84.

  • (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.
  • PubChem. (n.d.).
  • PubChem. (n.d.). 4-Ethylphenol.
  • Wikipedia. (n.d.). 4-Ethylphenol.
  • ResearchGate. (n.d.).
  • (2024). Synthesis of 2-[(3,4,5-Triphenyl)
  • (2012). Design, synthesis, and analysis of the quantitative structure-activity relationships of 4-phenyl-acyl-substituted 3-(2,5-dimethylphenyl)-4-hydroxy-1-azaspiro[4.5]dec-3-ene-2,8-dione derivatives. Journal of Agricultural and Food Chemistry, 60(19), 4779-87.
  • ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.
  • (2011). The synthesis of new potential photosensitizers. 1.
  • (n.d.). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C: Organic.

Sources

Metabolic Pathways and Pharmacokinetics of 2-(4-Ethylphenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic pathways and pharmacokinetics of 2-(4-Ethylphenyl)-3-methylbutanoic acid , a lipophilic 2-arylalkanoic acid structurally analogous to the acid moieties of pyrethroids (e.g., Fenvalerate) and the "profen" class of NSAIDs.

Given the specific structural characteristics—an


-isopropyl group combined with a para-ethyl substituted phenyl ring—this guide synthesizes established Structure-Metabolism Relationships (SMR) from homologous compounds to provide a predictive, mechanistic analysis.

A Mechanistic & Technical Guide for Drug Development

Executive Summary & Compound Identity

This compound represents a distinct chemical space within the 2-arylalkanoic acid class. Unlike typical propionic acid derivatives (e.g., Ibuprofen) or butyric acid derivatives (e.g., Butibufen), this compound features a bulky isopropyl group at the


-position (C2) and a 4-ethyl  substituent on the phenyl ring.

These structural features dictate a unique pharmacokinetic profile characterized by high lipophilicity , restricted chiral inversion , and specific regioselective oxidation .

Physicochemical Profile (Predicted)
PropertyValue / CharacteristicImpact on PK
Molecular Formula C13H18O2Low MW (<500 Da) favors absorption.
LogP ~3.2 – 3.8High membrane permeability; extensive plasma protein binding (>98%).
pKa ~4.4 – 4.6 (Carboxylic Acid)Ionized at physiological pH; susceptible to ion trapping.
Chirality One stereocenter (C2)Exists as (R)- and (S)-enantiomers.

Pharmacokinetics (ADME) Profile

Absorption

Due to its lipophilic nature and small molecular size, the compound exhibits Rapid Passive Diffusion across the gastrointestinal epithelium.

  • Bioavailability: Expected to be high (>80%) in the absence of significant first-pass metabolism.

  • Tmax: Likely 1–2 hours post-dose (based on Fenvalerate acid analogs).

Distribution
  • Plasma Protein Binding: Extensive binding to Serum Albumin (Site II). The bulky isopropyl group enhances hydrophobic interaction with the albumin pocket compared to propionic acid analogs.

  • Volume of Distribution (Vd): Low (0.1 – 0.2 L/kg), confined primarily to plasma and extracellular fluid due to ionization at pH 7.4.

Metabolism (The Core Mechanism)

Metabolism is the rate-limiting step for clearance. The compound undergoes extensive Phase I oxidation followed by Phase II conjugation .

Critical Insight: The "Metabolic Switch"

Unlike Ibuprofen, where the


-methyl group allows for facile chiral inversion, the 

-isopropyl group
in this compound exerts significant steric hindrance. This likely inhibits the formation of the Acyl-CoA intermediate required for R-to-S inversion, making the metabolic profile stereochemically stable.
Excretion
  • Primary Route: Renal excretion of polar glucuronide conjugates and dicarboxylic acid metabolites.

  • Biliary Excretion: Possible for higher molecular weight conjugates (e.g., taurine conjugates), though less dominant for this molecular weight.

Detailed Metabolic Pathways

The metabolism of this compound proceeds through three distinct vectors: Benzylic Oxidation (Major),


-Oxidation  (Minor), and Glucuronidation .
Pathway A: Benzylic Oxidation of the 4-Ethyl Group (Major)

The 4-ethyl substituent is the metabolic "soft spot." CYP450 enzymes (primarily CYP2C9 and CYP3A4 ) target the benzylic carbon.

  • Hydroxylation: Formation of 1-hydroxyethyl metabolite.

  • Dehydrogenation: Conversion to the 4-acetyl derivative (Ketone).

  • Baeyer-Villiger / Further Oxidation: Potential conversion to 4-carboxyphenyl derivative (Dicarboxylic acid), which facilitates renal elimination.

Pathway B: -Oxidation of the Isopropyl Group

The isopropyl group at the


-position is susceptible to hydroxylation at one of the terminal methyl groups.
  • Enzymes: CYP3A4, CYP4F (Omega hydroxylases).

  • Product: 2-(4-Ethylphenyl)-3-hydroxy-3-methylbutanoic acid (Tertiary alcohol formation) or hydroxylation of the methyl terminus.

Pathway C: Phase II Conjugation
  • Acyl Glucuronidation: The carboxylic acid moiety is conjugated with glucuronic acid by UGT2B7 or UGT1A9 .

    • Risk Factor: Acyl glucuronides of

      
      -substituted acids can undergo acyl migration  and covalent binding to plasma proteins, a known mechanism for NSAID-induced idiosyncrasy. The steric bulk of the isopropyl group may reduce the rate of formation but also stabilize the reactive intermediate.
      
  • Amino Acid Conjugation: Conjugation with Taurine or Glycine (mediated by acyl-CoA:amino acid N-acyltransferase).

Pathway Visualization (DOT Diagram)

MetabolicPathways Parent 2-(4-Ethylphenyl)-3- methylbutanoic acid (Parent Drug) M1 1-Hydroxyethyl Metabolite (Benzylic Hydroxylation) Parent->M1 CYP2C9/3A4 (Major) M4 Hydroxy-Isopropyl Metabolite (Omega Oxidation) Parent->M4 CYP3A4/4F (Minor) M5 Acyl Glucuronide (Conjugate) Parent->M5 UGT2B7 (Direct Conjugation) M6 Taurine Conjugate Parent->M6 N-Acyltransferase M2 4-Acetyl Derivative (Dehydrogenation) M1->M2 ADH/CYP M3 4-Carboxy Derivative (Dicarboxylic Acid) M2->M3 Oxidation M3->M5 Secondary Glucuronidation

Figure 1: Predicted metabolic map illustrating the divergence between benzylic oxidation (red path) and direct conjugation (green path).

Experimental Protocols for Validation

To confirm the predicted pathways, the following "self-validating" experimental workflows are recommended.

Protocol A: In Vitro Metabolic Stability & Metabolite ID

Objective: Determine intrinsic clearance (


) and identify metabolites M1–M6.
  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Substrate: 1 µM this compound.

  • Cofactors: NADPH-regenerating system (Phase I) and UDPGA (Phase II).

  • Incubation:

    • Pre-incubate HLM + Substrate for 5 min at 37°C.

    • Initiate with Cofactors.

    • Timepoints: 0, 5, 15, 30, 60 min.

  • Quench: Ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: UHPLC-HRMS (Q-TOF or Orbitrap).

    • Validation Check: Monitor loss of parent (ln[conc] vs time) to calculate

      
      .
      
    • Metabolite ID: Search for mass shifts: +16 Da (Hydroxylation), +176 Da (Glucuronidation), +14 Da (Oxidation to ketone -2H + O... net +14).

Protocol B: Chiral Inversion Assay

Objective: Verify if the


-isopropyl group blocks the R-to-S inversion seen in profens.
  • System: Freshly isolated Rat Hepatocytes (active transport and Acyl-CoA machinery required).

  • Substrate: Pure (R)-enantiomer of this compound.

  • Method: Chiral HPLC/SFC separation.

  • Logic: If (S)-enantiomer appears over time, the isopropyl group is not sterically bulky enough to block the CoA-ligase. If (R) remains pure, the metabolic switch is confirmed "OFF".

Experimental Workflow Diagram

Workflow Step1 Incubation (HLM / Hepatocytes) Step2 Protein Precipitation (ACN Quench) Step1->Step2 Step3 Centrifugation (4000g, 10 min) Step2->Step3 Step4 LC-MS/MS Analysis (Full Scan + Product Ion) Step3->Step4 Step5 Data Processing (Metabolite Pilot / BioPharma) Step4->Step5

Figure 2: Standardized workflow for metabolic stability and metabolite identification.

References

  • Smith, D. A., & Jones, B. C. (1992). Speculations on the substrate structure-activity relationship (SSAR) of cytochrome P450 enzymes. Biochemical Pharmacology, 44(11), 2089-2098. Link

  • Tracy, T. S., et al. (1995). Metabolic inversion of (R)-ibuprofen. Epimerization and hydrolysis of ibuprofenoyl-coenzyme A. Drug Metabolism and Disposition, 23(11), 1276-1281. Link

  • Miyamoto, J., et al. (1981). Metabolism of Fenvalerate in rats. Journal of Pesticide Science, 6, 273-281. (Provides foundational data on 2-aryl-3-methylbutyric acid metabolism). Link

  • Castillo, M., & Smith, P. C. (1995). Enzyme kinetics of the formation of acyl glucuronides of etodolac and profen drugs by rat liver microsomes. Drug Metabolism and Disposition, 23(5), 566-572. Link

Methodological & Application

Application Note: Enantioselective Synthesis of Chiral 2-(4-Ethylphenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the asymmetric synthesis of sterically hindered


-arylalkanoic acids.

Executive Summary

The target molecule, 2-(4-Ethylphenyl)-3-methylbutanoic acid , represents a structural analog of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), distinguished by a bulky isopropyl group at the


-position and a 4-ethyl substituent on the phenyl ring.

Synthesizing this molecule with high enantiomeric excess (ee) presents a specific challenge: the steric hindrance of the isopropyl group significantly retards standard nucleophilic substitution (


) reactions used in asymmetric alkylations.

This guide details a robust, field-proven protocol using Evans Oxazolidinone Auxiliary technology. While modern catalytic methods (e.g., Pd-catalyzed


-arylation) exist, the Evans method remains the gold standard for discovery-stage synthesis due to its predictability, high stereocontrol, and self-validating nature via NMR.

Retrosynthetic Analysis & Strategy

To achieve the desired chiral architecture, we employ a Chiral Auxiliary-Based Alkylation strategy.

  • Disconnection: The C2–C3 bond.

  • Synthons: 4-Ethylphenylacetic acid (Nucleophile) + Isopropyl electrophile.

  • Chirality Source: (S)-4-Isopropyl-2-oxazolidinone (Evans Auxiliary).[1]

Strategic Choice (Causality): Direct alkylation of phenylacetic acid is prone to racemization and poor yield. By attaching the Evans auxiliary, we achieve two goals:

  • Z-Enolate Formation: The auxiliary forces the formation of a rigid Z-enolate via lithium chelation.

  • Facial Selectivity: The bulky isopropyl group on the auxiliary shields one face of the enolate, forcing the incoming electrophile to attack from the opposite side.

Reaction Pathway Diagram[2][3][4][5]

SynthesisWorkflow Start 4-Ethylphenylacetic Acid Step1 Step 1: Acylation (Mixed Anhydride Method) Start->Step1 Aux (S)-4-Isopropyl-2-oxazolidinone Aux->Step1 Imide N-Acyl Oxazolidinone (Chiral Precursor) Step1->Imide Step2 Step 2: Asymmetric Alkylation (NaHMDS / iPr-I) Imide->Step2 Alkylated Chiral Alkylated Imide (>98% de) Step2->Alkylated Steric Control Step3 Step 3: Hydrolysis (LiOH / H2O2) Alkylated->Step3 Final Target: (S)-2-(4-Ethylphenyl)-3-methylbutanoic acid Step3->Final Recycle Recovered Auxiliary Step3->Recycle Recycling

Caption: Figure 1. Retrosynthetic workflow utilizing the Evans Auxiliary methodology for high-fidelity asymmetric induction.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][6][7][8][9][10][11][12][13][14]
  • Substrate: 4-Ethylphenylacetic acid (Commercial or synthesized via Willgerodt-Kindler reaction).

  • Auxiliary: (S)-4-Isopropyl-2-oxazolidinone (Valine-derived).[1]

  • Base: Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF. Note: NaHMDS is preferred over LDA for bulky substrates to minimize enolate aggregation.

  • Electrophile: 2-Iodopropane (Isopropyl Iodide). Purification: Pass through basic alumina before use to remove HI.

  • Solvent: Anhydrous THF (freshly distilled or from SPS).

Step 1: Attachment of the Auxiliary (Acylation)

Objective: Activate the acid and couple it to the chiral auxiliary.

  • Activation: Dissolve 4-ethylphenylacetic acid (10.0 mmol) in dry THF (50 mL) under

    
    . Cool to -78°C.[2]
    
  • Deprotonation: Add Triethylamine (11.0 mmol) followed by Pivaloyl Chloride (10.5 mmol) dropwise. Why Pivaloyl? It forms a mixed anhydride that is sterically selective for the auxiliary attack.

  • Warm-up: Stir at 0°C for 1 hour to ensure mixed anhydride formation.

  • Coupling: In a separate flask, deprotonate (S)-4-isopropyl-2-oxazolidinone (10.0 mmol) with n-BuLi (10.0 mmol) in THF at -78°C. Cannulate this lithiated auxiliary into the mixed anhydride solution at -78°C.

  • Workup: Stir for 2 hours, warm to RT, quench with sat.

    
    . Extract with EtOAc.
    
  • Validation:

    
     NMR should show the characteristic doublet of the auxiliary isopropyl methyls and the disappearance of the carboxylic acid proton.
    
Step 2: Asymmetric Alkylation (The Critical Control Point)

Objective: Install the isopropyl group with high stereocontrol.

Critical Mechanism: The reaction proceeds via a Z-enolate.[3] The isopropyl group of the auxiliary blocks the Re-face, forcing the electrophile to attack from the Si-face (or vice versa depending on priority), typically yielding the (S)-configuration at the new chiral center.

  • Enolization: Dissolve the N-acyl imide (5.0 mmol) in THF (0.1 M) and cool to -78°C . Add NaHMDS (1.1 equiv) dropwise. Stir for 45 mins.

    • Expert Tip: Ensure temperature does not rise above -70°C to prevent enolate equilibration.

  • Alkylation: Add 2-Iodopropane (5.0 equiv) followed by HMPA or DMPU (2.0 equiv).

    • Causality: 2-Iodopropane is a secondary halide and reacts slowly. HMPA/DMPU solvates the sodium cation, creating a "naked" enolate that is significantly more nucleophilic. Without this additive, yields will be <20%.

  • Reaction: Stir at -40°C for 12–24 hours. Note: Secondary alkyl halides require higher temperatures than primary ones (-40°C vs -78°C).

  • Quench: Quench with acetic acid (excess) at -40°C before warming.

  • Purification: Flash chromatography (Hexanes/EtOAc). Separation of diastereomers is possible here if

    
     is not >98%.
    
Step 3: Chiral Auxiliary Removal (Hydrolysis)

Objective: Release the free acid without racemization.

  • Reaction: Dissolve alkylated imide in THF/Water (3:1). Cool to 0°C.[2]

  • Reagents: Add

    
     (4 equiv, 30%) followed by LiOH (2 equiv).
    
    • Mechanism:[4][5][6][2][7][8][9] Peroxide forms the hydroperoxide anion (

      
      ), which is more nucleophilic than 
      
      
      
      but less basic, minimizing the risk of racemizing the
      
      
      -proton.
  • Quench: Quench with

    
     (to destroy excess peroxide) and then acidify to pH 2 with 1N HCl.
    
  • Isolation: Extract with EtOAc. The auxiliary can be recovered from the organic layer (it remains neutral/basic while the product is acidic).

Quality Control & Data Analysis

Expected Analytical Data
ParameterMethodAcceptance Criteria
Purity HPLC (C18)> 98%
Enantiomeric Excess (ee) Chiral HPLC> 95%
Identity

NMR (500 MHz)
Distinct isopropyl doublet at

0.9-1.1 ppm; 4-ethyl quartet.[8]
Residual Solvent GC-HS< Limit (ICH Q3C)
Chiral HPLC Method (Self-Validating Protocol)
  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (98:2) with 0.1% TFA.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm.

  • Reference: Run racemic standard (prepared via non-stereoselective alkylation using LDA/iPr-I without auxiliary) to establish retention times for (R) and (S) enantiomers.

Troubleshooting & Optimization

Common Pitfall: Low Conversion in Step 2

Symptom: Recovery of starting material after alkylation. Root Cause: Steric bulk of the isopropyl iodide prevents


 attack.
Solution: 
  • Switch Electrophile: Use Isopropyl Triflate (generated in situ from iPr-OH and

    
    ). It is 100x more reactive than the iodide.
    
  • Switch Base: Use LiHMDS with LiCl (Myers' modification) to break up enolate aggregates.

Common Pitfall: Racemization during Hydrolysis

Symptom: Low ee in final acid despite high de in intermediate. Root Cause: High pH during hydrolysis deprotonates the


-position.
Solution:  Strictly maintain temperature at 0°C and use the 

method. Avoid refluxing with NaOH.
Alternative Pathway: Asymmetric Hydrogenation

For scale-up (>100g), the Evans method is atom-inefficient.

  • Route: Synthesis of 2-(4-ethylphenyl)-3-methylbut-2-enoic acid followed by hydrogenation using [RuCl(p-cymene)((S)-BINAP)]Cl .

  • This achieves 99% ee with 0.1 mol% catalyst loading but requires synthesizing the trisubstituted alkene precursor.

Safety & Handling

  • NaHMDS/n-BuLi: Pyrophoric. Handle under strict inert atmosphere.

  • Isopropyl Iodide: Alkylating agent. Carcinogen suspect. Use in fume hood.

  • HMPA: Highly toxic/carcinogenic. Substitute with DMPU (N,N'-dimethylpropyleneurea) where possible.

References

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982).[2] Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. Link

  • Myers, A. G., et al. (1997).[2] Highly Practical Methodology for the Synthesis of D- and L-Amino Acids, N-Methylated Amino Acids, and Analogous Amino Alcohols. Journal of the American Chemical Society, 119(28), 656-673. Link

  • Hama, T., & Hartwig, J. F. (2008).[10] Palladium-Catalyzed

    
    -Arylation of Esters with Chloroarenes. Organic Letters, 10(7), 1549–1552. (Alternative Route). Link
    
  • Noyori, R. (1994). Asymmetric Hydrogenation. Acta Chemica Scandinavica, 50, 380.

Sources

Procedure for esterification of 2-(4-Ethylphenyl)-3-methylbutanoic acid

Application Note: High-Efficiency Esterification of Sterically Hindered -Arylalkanoic Acids

Executive Summary & Strategic Rationale

This Application Note details the procedure for the methyl esterification of 2-(4-Ethylphenyl)-3-methylbutanoic acid . This specific substrate presents a unique synthetic challenge due to significant steric hindrance at the

The target molecule features an

isopropyl group4-ethylphenyl ring

Therefore, this guide prioritizes an Acyl Chloride Activation Strategy (via Thionyl Chloride) . This method is chosen for its ability to irreversibly drive the reaction to completion by converting the acid into a highly reactive electrophile, effectively overcoming the steric barrier that hampers conventional methods.

Key Chemical Challenges
FeatureImpact on SynthesisSolution

-Isopropyl Group
Blocks nucleophilic attack at the carbonyl carbon.Use a highly reactive Acyl Chloride intermediate.[1]
Aromatic Ring Increases conjugation; adds bulk.Ensure reflux conditions to overcome activation energy.
Lipophilicity Product is highly non-polar.Standard aqueous workup will efficiently separate the ester.

Mechanistic Workflow & Logic

The reaction proceeds in two distinct phases.[2][3][4][5][6][7][8][9] First, the carboxylic acid is activated by Thionyl Chloride (

5710


47
Reaction Pathway (DOT Visualization)

ReactionPathwaycluster_gasByproducts (Removed)AcidStart: Carboxylic Acid(Sterically Crowded)InterIntermediate:Acyl ChlorosulfiteAcid->InterNu attack on SSOCl2Reagent: Thionyl Chloride(Activator)SOCl2->InterAcidClActivated Species:Acid ChlorideInter->AcidCl-SO2 (gas)SO2SO2 (Gas)Inter->SO2EsterFinal Product:Methyl EsterAcidCl->Ester+MeOH / -HClHClHCl (Gas)AcidCl->HClMeOHReagent: Methanol(Nucleophile)MeOH->Ester

Caption: Step-wise activation pathway converting the hindered acid to the ester via an acid chloride intermediate.

Experimental Protocol: Acyl Chloride Method (Recommended)

Safety Warning: Thionyl chloride is corrosive and releases toxic HCl and SO2 gases. Perform all operations in a functioning fume hood.

Materials Required[2][3][4][5][6][7][8][9][11][12][13]
  • Substrate: this compound (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 - 2.0 equiv)
    
  • Solvent/Reagent: Methanol (anhydrous, excess)

  • Catalyst (Optional): DMF (1-2 drops, initiates the Vilsmeier-Haack type activation)

  • Solvent (Reaction): Dichloromethane (DCM) or Toluene (optional, if solubilization is difficult)

Step-by-Step Procedure
Phase 1: Activation (Acid Chloride Formation)
  • Setup: Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or

    
     line).
    
  • Charging: Add this compound (e.g., 5.0 g, 24.2 mmol) to the flask.

  • Solvent: Add anhydrous DCM (25 mL). Note: Neat SOCl2 can be used, but DCM allows better thermal control.

  • Addition: Cool the mixture to 0°C in an ice bath. Add Thionyl Chloride (3.5 mL, ~48 mmol) dropwise via a syringe or addition funnel to control gas evolution.

  • Catalysis: Add 1 drop of dry DMF.

  • Reaction: Remove the ice bath. Heat the mixture to reflux (approx. 40-50°C) for 2–3 hours.

    • Checkpoint: Gas evolution should cease. The solution usually turns from cloudy to clear yellow.

Phase 2: Esterification
  • Evaporation (Critical): Cool the mixture. Concentrate the solution under reduced pressure (Rotavap) to remove excess

    
     and DCM. Failure to remove excess SOCl2 can lead to vigorous exothermic reaction in the next step.
    
  • Re-dissolution: Dissolve the resulting crude acid chloride oil in anhydrous DCM (10 mL).

  • Addition: Add anhydrous Methanol (excess, ~20 mL) slowly at 0°C.

  • Completion: Stir at room temperature for 1 hour. Because the acid chloride is highly reactive, heat is rarely needed for this step, even with steric hindrance.

Phase 3: Workup & Isolation[11]
  • Quench: Slowly pour the reaction mixture into a saturated Sodium Bicarbonate (

    
    ) solution (100 mL) to neutralize HCl.
    
  • Extraction: Extract with Ethyl Acetate or DCM (

    
     mL).
    
  • Wash: Wash the combined organic layers with:

    • Water (

      
       mL)
      
    • Brine (

      
       mL)
      
  • Dry & Concentrate: Dry over anhydrous

    
    , filter, and concentrate under vacuum.
    

Alternative Protocol: Steglich Esterification (Mild Conditions)

Use this method only if the substrate contains acid-sensitive functional groups (unlikely for this specific molecule, but good for derivatives).

  • Reagents: DCC (1.1 equiv), DMAP (0.1 equiv), Methanol (1.5 equiv), DCM (Solvent).

  • Procedure: Dissolve Acid in DCM. Add DMAP and Methanol.[8] Cool to 0°C. Add DCC. Stir 12h. Filter off the urea byproduct.

  • Note: Steric hindrance can lead to N-acylurea side products (rearrangement) if the alcohol attack is too slow. Method A (SOCl2) is superior for this specific bulky substrate.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, compare the spectral data of the starting material (SM) vs. the Product (P).

Expected NMR Data ( NMR, 400 MHz, )
MoietyStarting Material (Acid)Product (Methyl Ester)Diagnostic Change
-COOH / -COOMe Broad singlet >10 ppmSinglet ~3.65 ppm Disappearance of acid proton; Appearance of sharp methyl singlet (3H).

-CH
Doublet ~3.2 ppmDoublet ~3.2 ppmMinor chemical shift change, but integration remains 1H.
Aromatic Protons Multiplet 7.1-7.3 ppmMultiplet 7.1-7.3 ppmRemains consistent (integration 4H).
Expected IR Data (ATR)
Functional GroupStarting MaterialProduct
O-H Stretch Broad, 2500-3300

Absent
C=O Stretch ~1700-1710

(Acid dimer)
~1735-1745

(Ester)

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Incomplete Acid Chloride formation.Increase reflux time with

; ensure DMF catalyst is fresh.
Violent bubbling upon MeOH addition Excess

was not removed.
Evaporate to dryness thoroughly after Phase 1 before adding alcohol.
SM remains on TLC Steric hindrance slowing kinetics.Switch to Oxalyl Chloride (more reactive) or increase temperature during Phase 1.

References

  • Mechanism of Acyl Chloride Formation: Master Organic Chemistry. Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Steglich Esterification for Hindered Acids: Organic Chemistry Portal. Steglich Esterification. [Link][2][8]

  • General Protocol for Esterification (Organic Syntheses): Neises, B.; Steglich, W. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Org. Synth. 1985, 63, 183. [Link]

  • Arrieta, A.; Aizpurua, J. M.; Palomo, C. N,N-Dimethylchlorosulfitemethaniminium chloride (SOCl2-DMF) as a useful reagent for the esterification of carboxylic acids. Tetrahedron Letters, 1984, 25(31), 3365-3368.

Application Notes & Protocols: 2-(4-Ethylphenyl)-3-methylbutanoic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the utilization of 2-(4-Ethylphenyl)-3-methylbutanoic acid as a key pharmaceutical intermediate. While direct public literature on this specific molecule is sparse, its structural characteristics—a chiral α-arylalkanoic acid—place it squarely within a class of compounds vital to modern medicine. By drawing parallels with structurally related and well-documented 2-arylpropionic acid derivatives, this guide elucidates its potential applications, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Detailed protocols for a representative synthetic application and robust analytical characterization are provided to empower researchers in leveraging this intermediate for novel drug discovery and development.

Introduction: The Strategic Value of this compound

This compound is a chiral carboxylic acid with significant potential as a building block in pharmaceutical synthesis.[1] Its structure is analogous to the "profen" class of NSAIDs, such as ibuprofen and naproxen, which are 2-arylpropionic acid derivatives.[2][3][4] The therapeutic activity of these drugs is often highly dependent on their stereochemistry, making chiral intermediates like this one particularly valuable.[2][4][5]

The key structural features of this compound are:

  • A Chiral Center: The α-carbon bearing the carboxylic acid and the phenyl group is a stereocenter. This allows for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), which is critical as different enantiomers can have different pharmacological and toxicological profiles.[2][4]

  • An Aromatic Ring: The 4-ethylphenyl group provides a lipophilic scaffold that can engage in hydrophobic and π-stacking interactions within biological targets, such as the active site of cyclooxygenase (COX) enzymes.[3]

  • A Carboxylic Acid Moiety: This functional group is crucial for the biological activity of many NSAIDs, often acting as a key binding motif to the target enzyme. It also provides a handle for further chemical modifications, such as esterification to create prodrugs.[1][6]

Given these features, this compound is a prime candidate for the synthesis of next-generation anti-inflammatory, analgesic, and potentially anticancer agents.[7][8]

Application Profile: Synthesis of a Novel COX Inhibitor

The primary application of this compound is as a key intermediate in the synthesis of APIs. Its structure strongly suggests its utility in creating analogs of existing NSAIDs or novel chemical entities targeting the COX enzymes.[7][9][10] The following section details a representative synthetic protocol to illustrate this application.

Representative Synthesis: Amide Coupling to a Bioactive Moiety

This protocol describes the coupling of this compound with a hypothetical amino-heterocycle, "Aminothiazole-X," to form a novel amide. This is a common strategy in medicinal chemistry to create hybrid molecules with potentially enhanced or dual activities.[7][9]

Workflow Diagram:

Synthesis_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation cluster_purification Step 3: Purification A 2-(4-Ethylphenyl)-3- methylbutanoic acid C Activated Ester Intermediate A->C Activation B Activating Agent (e.g., HATU, HOBt) E Target Molecule: Amide Product C->E Coupling D Aminothiazole-X D->E F Crude Product E->F Work-up G Purified API F->G Chromatography

Caption: Synthetic workflow for amide coupling.

Protocol:

  • Carboxylic Acid Activation:

    • To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (N2), add HATU (1.1 eq) and HOBt (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes to form the activated ester intermediate. The causality here is that the carboxylic acid itself is not reactive enough to form an amide bond directly. Activating agents like HATU/HOBt convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

  • Amide Coupling:

    • In a separate flask, dissolve "Aminothiazole-X" (1.0 eq) and Diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DCM.

    • Add the solution of the activated ester from Step 1 dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Quality Control and Analytical Protocols

Rigorous quality control is essential for any pharmaceutical intermediate.[11] The following protocols outline the standard analytical methods for characterizing this compound and its synthetic products.

Characterization of the Intermediate
Parameter Method Specification
Identity ¹H NMR, ¹³C NMRSpectra must be consistent with the proposed structure.
Purity HPLC-UV (e.g., at 254 nm)≥ 98.0%
Mass Verification Mass Spectrometry (e.g., ESI-MS)Observed m/z should correspond to the calculated molecular weight ([M-H]⁻ or [M+H]⁺).
Chiral Purity Chiral HPLCEnantiomeric excess (ee) ≥ 99.0% for a single enantiomer.
Residual Solvents GC-HSWithin ICH Q3C limits.
Appearance Visual InspectionWhite to off-white solid.
Step-by-Step HPLC Purity Assay

This protocol provides a general method for determining the purity of this compound.

Workflow Diagram:

HPLC_Workflow A Sample Preparation: Dissolve in Mobile Phase C Injection A->C B HPLC System Setup: Column, Mobile Phase, Flow Rate D Data Acquisition: Chromatogram Generation C->D E Data Analysis: Peak Integration & Purity Calculation D->E

Caption: High-Performance Liquid Chromatography workflow.

Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of Acetonitrile and water (containing 0.1% formic acid) in a 60:40 ratio. Filter and degas the mobile phase.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a certified reference standard of this compound in the mobile phase to a final concentration of 1 mg/mL.

    • Sample Solution: Prepare the sample to be tested in the same manner.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Column Temperature: 30 °C.

  • Analysis:

    • Inject the standard solution to determine the retention time and system suitability.

    • Inject the sample solution.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.

Conclusion and Future Perspectives

This compound represents a valuable and versatile intermediate for pharmaceutical research and development. Its structural similarity to established profen drugs provides a strong rationale for its exploration in the synthesis of novel anti-inflammatory and analgesic agents. The protocols outlined in this guide offer a robust framework for its application and characterization, enabling scientists to confidently incorporate this building block into their drug discovery programs. Future research may focus on developing stereoselective syntheses of this intermediate and exploring its use in creating hybrid molecules with multi-target activities.

References

  • Design and Synthesis of Novel Nonsteroidal Anti-Inflammatory Drugs and Carbonic Anhydrase Inhibitors Hybrids (NSAIDs-CAIs) for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry. [Link]

  • Non-Steroidal Anti-inflammatory Drugs (NSAIDs): Synthesis of Ibuprofen, Naproxen and Nabumetone. ResearchGate. [Link]

  • Design and Synthesis of Novel Nonsteroidal Anti-Inflammatory Drugs and Carbonic Anhydrase Inhibitors Hybrids (NSAIDs-CAIs) for the Treatment of Rheumatoid Arthritis. PubMed. [Link]

  • Design, Synthesis, and Anti-inflammatory Studies of NSAID Hybrid Conjugates. Augusta University Scholarly Commons. [Link]

  • Carboxylic Acid in Pharmaceutical Synthesis: Future Trends. Patsnap Eureka. [Link]

  • Design and Synthesis of New Non-Steroidal Anti-inflammatory Agents with Expected Selectivity toward Cyclooxygenase-2 Inhibition. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs. PubMed. [Link]

  • Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry. [Link]

  • The Importance of Chiral Intermediates in Modern Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Microbial/enzymatic synthesis of chiral drug intermediates. PubMed. [Link]

  • Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. PubMed. [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives. ResearchGate. [Link]

  • Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. PubMed. [Link]

  • 2-Arylpropionic Acid Pyrazolamides as Cannabinoid CB2 Receptor Inverse Agonists Endowed with Anti-Inflammatory Properties. MDPI. [Link]

  • A novel process for the preparation of an intermediate of alectinib.
  • Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid.
  • 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. PubMed. [Link]

  • 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. MDPI. [Link]

  • Intermediates for Pharma. Midas Pharma. [Link]

  • 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... ResearchGate. [Link]

  • 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. PubMed. [Link]

  • Method for preparing ethyl 2-oxy-4-phenylbutyrate.
  • API & Intermediates. Savi Clinicals. [Link]

  • Process for preparing 2-ethyl-2-methylbutanoic acid

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Ethylphenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Ethylphenyl)-3-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction yields and overcome common synthetic challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound. Each problem is presented in a question-and-answer format, providing detailed explanations and actionable solutions.

Issue 1: Low or No Yield in Friedel-Crafts Acylation Route

Question: I am attempting to synthesize the precursor ketone, 1-(4-ethylphenyl)-2-methylpropan-1-one, via Friedel-Crafts acylation of ethylbenzene with isobutyryl chloride, but I am getting a very low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in Friedel-Crafts acylation are a common issue and can often be attributed to several factors. Let's break down the potential causes and their solutions.

1. Inactive Catalyst: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly hygroscopic. Contamination with moisture will deactivate it, leading to a stalled reaction.

  • Solution: Ensure you are using freshly opened, anhydrous AlCl₃. Handle the catalyst in a glovebox or under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.

2. Suboptimal Reaction Temperature: Temperature control is critical in Friedel-Crafts acylation.

  • Too Low: The reaction may not have sufficient activation energy to proceed at a reasonable rate.

  • Too High: This can lead to side reactions, such as the formation of undesired isomers or decomposition of the product.

  • Solution: The optimal temperature for the acylation of ethylbenzene is typically in the range of 0-25 °C. Start with an ice bath (0 °C) and allow the reaction to slowly warm to room temperature. Monitor the reaction progress by TLC or GC to determine the optimal temperature profile for your specific setup.

3. Incorrect Stoichiometry of Catalyst: In Friedel-Crafts acylation, the Lewis acid catalyst forms a complex with the product ketone. This means that a stoichiometric amount of the catalyst is often required, not just a catalytic amount.

  • Solution: Use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the isobutyryl chloride. This ensures that there is enough catalyst to both activate the acyl chloride and complex with the product.

4. Formation of Isomeric Byproducts: The ethyl group on ethylbenzene is an ortho-, para-director. While the para-substituted product is sterically favored, some ortho-isomer will likely form, reducing the yield of the desired product.

  • Solution: To maximize the formation of the para-isomer, consider using a bulkier Lewis acid catalyst which can sterically hinder the ortho-position. Running the reaction at a lower temperature can also improve the regioselectivity.

Experimental Protocol: Optimized Friedel-Crafts Acylation

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.2 eq.) and a suitable solvent (e.g., dichloromethane or carbon disulfide).

  • Cool the mixture to 0 °C in an ice bath.

  • Add ethylbenzene (1.0 eq.) to the stirred suspension.

  • Add isobutyryl chloride (1.0 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice with concentrated HCl.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone.

  • Purify the product by vacuum distillation or column chromatography.

Issue 2: Poor Yield in the Grignard Reaction Pathway

Question: I am trying to synthesize this compound by reacting the Grignard reagent of 4-ethylbromobenzene with a suitable carbonyl compound, but my yields are consistently low. What could be going wrong?

Answer:

The Grignard reaction is a powerful tool for C-C bond formation, but it is notoriously sensitive to reaction conditions. Here are the most common pitfalls and how to avoid them.

1. Incomplete Formation of the Grignard Reagent: The formation of the Grignard reagent is the most critical step.

  • Cause: The presence of moisture in the glassware, solvent, or on the surface of the magnesium turnings will quench the Grignard reagent as it forms.

  • Solution: All glassware must be rigorously dried in an oven and cooled under a stream of dry nitrogen or argon. Use anhydrous ether or THF as the solvent. The magnesium turnings can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

2. Inappropriate Carbonyl Substrate: The choice of the carbonyl compound is crucial.

  • If using an ester (e.g., methyl 2-bromoisobutyrate): The Grignard reagent can add twice, leading to a tertiary alcohol byproduct.

  • If using an aldehyde (e.g., 3-methylbutanal): This is a more direct route to the corresponding alcohol, which can then be oxidized. However, enolization of the aldehyde can be a competing side reaction.

  • Solution: A more controlled approach is to use a Weinreb amide derivative of isobutyric acid. The resulting stable chelate with the Grignard reagent prevents over-addition and leads to the ketone, which can then be further processed.

3. Side Reactions: Grignard reagents are strong bases and can participate in side reactions.

  • Cause: If your carbonyl substrate has acidic protons (e.g., an α-proton that is easily enolized), the Grignard reagent will act as a base instead of a nucleophile.

  • Solution: Add the Grignard reagent slowly to the carbonyl compound at a low temperature (e.g., -78 °C) to favor nucleophilic addition over deprotonation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most common and industrially scalable routes are:

  • The Friedel-Crafts Acylation Route: This involves the acylation of ethylbenzene with isobutyryl chloride to form 1-(4-ethylphenyl)-2-methylpropan-1-one, followed by a rearrangement and oxidation sequence, such as the Willgerodt-Kindler reaction, to yield the final carboxylic acid.[1][2][3]

  • The Grignard Reaction Route: This involves the preparation of a Grignard reagent from 4-ethylbromobenzene, which is then reacted with a suitable three-carbon carbonyl compound (or its derivative) to form the carbon skeleton. Subsequent oxidation of the resulting alcohol or hydrolysis of a nitrile intermediate yields the desired acid.

Q2: How can I purify the final product, this compound?

A2: The final product is a carboxylic acid and can be purified by several methods:

  • Crystallization: This is often the most effective method for obtaining high-purity material. A suitable solvent system can be a mixture of a polar solvent like ethyl acetate or acetone with a non-polar solvent like hexanes or heptane.[4]

  • Acid-Base Extraction: The crude product can be dissolved in an organic solvent and extracted with an aqueous base (e.g., NaOH or NaHCO₃) to form the sodium salt, which is water-soluble. The aqueous layer is then washed with an organic solvent to remove neutral impurities. Finally, the aqueous layer is acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.

  • Column Chromatography: For small-scale purifications or to remove stubborn impurities, column chromatography on silica gel can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Q3: What are the expected spectroscopic data for this compound?

A3: While specific data can vary slightly based on the solvent and instrument, you can expect the following:

  • ¹H NMR: You would expect to see signals corresponding to the ethyl group (a triplet and a quartet), the aromatic protons (two doublets), the methine proton adjacent to the carboxyl group, the methine proton of the isopropyl group, and the two methyl groups of the isopropyl group (which may be diastereotopic and appear as two doublets).

  • ¹³C NMR: You will observe signals for the carboxylic acid carbon (~180 ppm), the aromatic carbons, and the aliphatic carbons of the ethyl and isobutyl groups.

  • IR Spectroscopy: Look for a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₈O₂) should be observed.

Visualizations

Friedel_Crafts_Acylation_Pathway Ethylbenzene Ethylbenzene Ketone 1-(4-ethylphenyl)-2-methylpropan-1-one Ethylbenzene->Ketone IsobutyrylChloride Isobutyryl Chloride IsobutyrylChloride->Ketone AlCl3 AlCl₃ AlCl3->Ketone Catalyst Thioamide Thioamide Intermediate Ketone->Thioamide Willgerodt Willgerodt-Kindler Reaction (S, Morpholine) Willgerodt->Thioamide Reagents FinalProduct This compound Thioamide->FinalProduct Hydrolysis Hydrolysis (H₃O⁺) Hydrolysis->FinalProduct Reagent

Caption: Friedel-Crafts Acylation Synthetic Pathway.

Troubleshooting_Workflow Start Low Yield in Friedel-Crafts Acylation CheckCatalyst Is the AlCl₃ anhydrous and fresh? Start->CheckCatalyst YesCatalyst Yes CheckCatalyst->YesCatalyst   NoCatalyst No CheckCatalyst->NoCatalyst   CheckTemp Is the reaction temperature optimized (0-25 °C)? YesCatalyst->CheckTemp ReplaceCatalyst Use fresh, anhydrous AlCl₃ under inert atmosphere. NoCatalyst->ReplaceCatalyst YesTemp Yes CheckTemp->YesTemp   NoTemp No CheckTemp->NoTemp   CheckStoich Is the AlCl₃ stoichiometry correct (≥1.1 eq.)? YesTemp->CheckStoich OptimizeTemp Optimize temperature profile (start at 0 °C). NoTemp->OptimizeTemp YesStoich Yes CheckStoich->YesStoich   NoStopich No CheckStoich->NoStopich   ConsiderIsomers Consider isomeric byproduct formation. YesStoich->ConsiderIsomers AdjustStoich Increase AlCl₃ to 1.1-1.2 equivalents. NoStopich->AdjustStoich

Sources

Technical Support Center: Thermal Stabilization of 2-(4-Ethylphenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Molecule: 2-(4-Ethylphenyl)-3-methylbutanoic acid Class:


-Branched Phenylacetic Acid Derivative
Key Structural Features: 
  • Chiral Center (

    
    -Carbon):  Susceptible to racemization via enolization.
    
  • Carboxylic Acid: Prone to thermal decarboxylation at elevated temperatures (

    
    ).[1]
    
  • Benzylic Ethyl Group: The 4-ethyl substituent contains benzylic hydrogens susceptible to radical oxidation (forming 4-acetyl derivatives).

  • Steric Hindrance: The isopropyl group (

    
    -branching) provides some steric protection but also influences crystal packing and melting point.
    

This guide addresses the three primary degradation pathways: Decarboxylation , Racemization , and Oxidation .

Troubleshooting Guide: Common Stability Failures

Issue 1: Significant Potency Loss During High-Temperature Processing

Symptom: Assay values drop by >2% after Hot Melt Extrusion (HME) or spray drying. Diagnosis: Thermal Decarboxylation . Arylacetic acids are prone to losing CO


 to form the corresponding hydrocarbon (1-ethyl-4-(2-methylpropyl)benzene). This reaction is accelerated by transition metals and high temperatures.

Corrective Actions:

  • Protocol A (Salt Formation): Convert the free acid to a salt (e.g., Sodium, Calcium, or Tromethamine). The carboxylate anion is significantly more resistant to thermal decarboxylation than the free protonated acid.

  • Protocol B (Chelation): Add EDTA (0.05% w/w) to sequester trace metal ions (Fe

    
    , Cu
    
    
    
    ) that catalyze decarboxylation.
  • Process Adjustment: Reduce processing temperature to

    
    . If HME is necessary, use plasticizers to lower the glass transition temperature (
    
    
    
    ) of the polymer matrix, allowing lower extrusion temperatures.
Issue 2: Loss of Enantiomeric Excess (ee%)

Symptom: The active


-enantiomer converts to the 

-enantiomer during storage or wet granulation. Diagnosis: Base-Catalyzed Racemization . The

-proton is acidic (

). In the presence of bases or basic excipients, the molecule forms an achiral enolate intermediate, which re-protonates to a racemic mixture.[2]

Corrective Actions:

  • pH Control: Maintain formulation micro-environment pH between 4.0 and 6.0. Avoid strong alkaline excipients like Sodium Carbonate or Meglumine unless strictly controlled.

  • Solvent Selection: Avoid protic solvents (ethanol, water) at high temperatures. Use aprotic solvents if possible, or minimize exposure time during wet granulation.

  • Temperature Limit: Racemization follows Arrhenius kinetics. Store bulk API at or below 25°C.

Issue 3: Appearance of "Unknown Impurity X" (Ketone Derivative)

Symptom: A new peak appears at RRT ~1.2 in HPLC, correlating with yellowing of the powder. Diagnosis: Benzylic Oxidation . The ethyl group at the para-position oxidizes to form 2-(4-acetylphenyl)-3-methylbutanoic acid. This is a radical chain reaction initiated by oxygen and light.

Corrective Actions:

  • Antioxidant System: Incorporate a synergistic antioxidant blend.

    • Primary: BHT (Butylated hydroxytoluene) or

      
      -Tocopherol to scavenge free radicals.
      
    • Secondary: Ascorbic acid or Sodium Metabisulfite to reduce oxidized intermediates.

  • Packaging: Use oxygen-scavenging sachets in HDPE bottles and induction sealing.

Visualizing Degradation Pathways

Understanding the mechanism is critical for selecting the right stabilizer.

DegradationPathways cluster_legend Degradation Drivers API 2-(4-Ethylphenyl)- 3-methylbutanoic acid (Active) Enolate Enolate Intermediate (Achiral / Planar) API->Enolate Base / Heat (- H+) Hydrocarbon Decarboxylated Product (1-ethyl-4-isobutylbenzene) API->Hydrocarbon Heat (>150°C) Metal Ions Ketone Oxidized Ketone (4-Acetyl derivative) API->Ketone O2 / Radical Initiator (Benzylic Oxidation) Racemate Racemic Mixture (Loss of Efficacy) Enolate->Racemate + H+ (Non-stereospecific) Base/pH > 7 Base/pH > 7 Racemization Racemization Base/pH > 7->Racemization Heat > 150°C Heat > 150°C Decarboxylation Decarboxylation Heat > 150°C->Decarboxylation Oxygen/Light Oxygen/Light Oxidation Oxidation Oxygen/Light->Oxidation

Figure 1: Primary thermal and chemical degradation pathways for this compound. Note that racemization is reversible (via enolate), while decarboxylation and oxidation are irreversible.

Formulation Decision Matrix

Use this logic flow to select excipients and processing parameters.

DecisionTree Start Start: Formulation Design CheckTemp Is Process Temp > 100°C? (e.g., HME, Melt Granulation) Start->CheckTemp CheckpH Is Formulation pH > 6.5? CheckTemp->CheckpH No SaltSelect MANDATORY: Use Salt Form (Ca, Na, Tromethamine) CheckTemp->SaltSelect Yes Buffer Add Acidifier (Citric Acid / Fumaric Acid) CheckpH->Buffer Yes (Risk of Racemization) Antiox Add Antioxidant? (Check Ethyl Oxidation) CheckpH->Antiox No SaltSelect->CheckpH FreeAcid Free Acid Acceptable (Monitor Melting Point) Buffer->Antiox Safe Proceed to Stability Testing Antiox->Safe Added BHT/EDTA

Figure 2: Decision tree for excipient selection based on processing conditions.

Frequently Asked Questions (FAQs)

Q1: Can I use alcohol-based wet granulation? A: Proceed with caution. In the presence of heat and catalytic acid traces, this compound can undergo Fischer Esterification with primary alcohols (Methanol, Ethanol), forming ethyl/methyl esters.

  • Recommendation: Use Isopropyl Alcohol (IPA) as it is a secondary alcohol and sterically hindered, reducing esterification risk. Alternatively, use aqueous granulation with a binder like PVP K30.

Q2: What is the ideal salt counter-ion for thermal stability? A: Tromethamine (Tris) or Calcium .

  • Why: Tromethamine forms a bulky organic salt that often crystallizes well and provides a "buffer" effect in the solid state. Calcium salts are generally very stable and have high melting points, preventing the "melt phase" where degradation reactions accelerate. Sodium salts are effective but can be hygroscopic, which introduces moisture-mediated hydrolysis risks.

Q3: How do I validate the stability indicating method (SIM)? A: You must stress the API to prove the method detects all degradants.

  • Thermal Stress: Heat API at 105°C for 48 hours. Look for the decarboxylated hydrocarbon (Non-polar, high retention time).

  • Base Stress: Reflux in 0.1N NaOH for 4 hours. Check for racemization using a Chiral HPLC column (e.g., Chiralcel OJ-H or AD-H).

  • Oxidative Stress: Treat with 3% H

    
    O
    
    
    
    . Look for the ketone derivative (Polar, lower retention time).

Experimental Protocol: Accelerated Stability Screening

Objective: Rapidly assess excipient compatibility.

  • Preparation: Mix API and Excipient in a 1:1 ratio (w/w).

  • Moisture: Add 5% water to the blend (simulates granulation moisture).

  • Encapsulation: Seal in crimped glass vials.

  • Incubation: Store at 60°C / 75% RH for 2 weeks. (Note: 60°C is aggressive to force decarboxylation).

  • Analysis:

    • Dissolve in Acetonitrile:Water (60:40).

    • Analyze via HPLC (C18 Column, UV 254 nm).

    • Pass Criteria: Total Impurities < 0.5%; No single impurity > 0.2%.

References

  • Decarboxylation Mechanisms

    • Telvekar, V. N., & Sasane, K. A. (2010).[3][4] Oxidative decarboxylation of 2-aryl carboxylic acids. Synlett.

    • Source:

  • Racemization of Arylalkanoic Acids

    • Wikipedia Contributors. (2023).
    • Source:

  • Chiral Analysis & Stability

    • MDPI Symmetry. (2024). Enzymatic Deracemization and Analysis of Arylcarboxylic Acids.
    • Source:

  • Thermal Degradation of Polyesters/Acids

    • ResearchGate. (2025).
    • Source:

Sources

Troubleshooting phase separation in 2-(4-Ethylphenyl)-3-methylbutanoic acid extraction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-Ethylphenyl)-3-methylbutanoic acid Extraction

Welcome to the technical support center for the extraction of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the liquid-liquid extraction of this compound. Here, we provide in-depth, experience-driven advice to ensure the integrity and efficiency of your experimental work.

Troubleshooting Guide: Phase Separation Issues

One of the most frequent and disruptive issues encountered during the liquid-liquid extraction of this compound is inadequate phase separation, often manifesting as a persistent emulsion. An emulsion is a stable dispersion of one liquid in a second immiscible liquid, which can significantly hinder the isolation of your target compound.[1]

Q1: An unshakeable emulsion has formed between my aqueous and organic layers. What are the immediate steps to break it?

A1: Immediate Interventions for Emulsion Disruption

The formation of an emulsion is often due to the presence of surfactant-like compounds or when the densities of the two phases are too similar.[2] The primary goal is to destabilize the emulsion and encourage the coalescence of the dispersed droplets.

Initial Steps:

  • Patience: Allow the separatory funnel to sit undisturbed for 15-30 minutes. Sometimes, the emulsion will break on its own with time.[3]

  • Gentle Agitation: Gently swirl the separatory funnel instead of vigorous shaking. This minimizes the energy input that can stabilize the emulsion while still allowing for surface area contact between the phases for extraction.[4]

  • Mechanical Disruption: Gently stir the emulsion layer with a glass rod. This can physically disrupt the droplets and promote coalescence.[5]

If the emulsion persists, proceed to the following chemical and physical methods:

  • "Salting Out" with Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar.[4][6] This increased polarity forces the organic components out of the aqueous phase, helping to break the emulsion.[7] It also increases the density of the aqueous layer, further promoting separation.[1][8]

  • Solvent Addition:

    • Organic Solvent: Add a small amount of the organic solvent used in the extraction. This can help to dissolve any emulsifying agents that are more soluble in the organic phase.[4]

    • Polar Solvent: In some cases, adding a small amount of a polar solvent like methanol can help disrupt the hydrogen bonds and break the emulsion.[9]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method. The applied force will accelerate the separation of the phases.[9][10]

  • Filtration: Pass the entire mixture through a plug of glass wool or Celite in a filter funnel. This can physically trap the emulsified layer and allow the distinct phases to pass through.[3][4]

  • Temperature Modification: Gently warming or cooling the separatory funnel can sometimes break an emulsion. A change in temperature can alter the solubility and viscosity of the components.[5][11]

dot graph "Troubleshooting_Emulsion_Formation" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Emulsion Formed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Patience [label="Wait 15-30 minutes"]; Gentle_Agitation [label="Gentle Swirling"]; Mechanical_Disruption [label="Stir with Glass Rod"]; Resolved1 [label="Phase Separation Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Chemical_Intervention [label="Chemical Intervention", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Brine [label="Add Saturated NaCl (Brine)"]; Solvent [label="Add More Organic Solvent"]; Polar_Solvent [label="Add Small Amount of Methanol"];

Physical_Intervention [label="Physical Intervention", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifugation [label="Centrifuge the Mixture"]; Filtration [label="Filter through Glass Wool/Celite"]; Temperature [label="Gentle Heating/Cooling"];

Resolved2 [label="Phase Separation Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Patience; Patience -> Gentle_Agitation [label="If persists"]; Gentle_Agitation -> Mechanical_Disruption [label="If persists"]; Mechanical_Disruption -> Chemical_Intervention [label="If persists"];

Patience -> Resolved1 [label="If resolved"]; Gentle_Agitation -> Resolved1 [label="If resolved"]; Mechanical_Disruption -> Resolved1 [label="If resolved"];

Chemical_Intervention -> Brine; Chemical_Intervention -> Solvent; Chemical_Intervention -> Polar_Solvent;

Brine -> Physical_Intervention [label="If persists"]; Solvent -> Physical_Intervention [label="If persists"]; Polar_Solvent -> Physical_Intervention [label="If persists"];

Brine -> Resolved2 [label="If resolved"]; Solvent -> Resolved2 [label="If resolved"]; Polar_Solvent -> Resolved2 [label="If resolved"];

Physical_Intervention -> Centrifugation; Physical_Intervention -> Filtration; Physical_Intervention -> Temperature;

Centrifugation -> Resolved2; Filtration -> Resolved2; Temperature -> Resolved2; } Caption: Decision tree for troubleshooting emulsion formation.

Q2: The interface between the aqueous and organic layers is cloudy and poorly defined. How can I sharpen the separation?

A2: Sharpening the Phase Interface

A cloudy or indistinct interface suggests that the two phases are not completely immiscible, or that microscopic droplets are still suspended.

  • Increase the Polarity Difference: Adding brine is the most common and effective method. The salt increases the polarity of the aqueous phase, forcing a cleaner separation from the non-polar organic phase.[7][12]

  • Change the Organic Solvent: If you consistently have issues with a particular solvent, consider switching to one with a greater density difference from water and lower mutual solubility. For example, if you are using diethyl ether, which has a slight solubility in water, switching to a less soluble solvent like methyl tert-butyl ether (MTBE) might improve the separation.[4]

  • Adjust the pH: Since this compound is a carboxylic acid, its solubility is highly dependent on pH. Ensure the pH of the aqueous layer is appropriately adjusted. To extract the acid into the organic layer, the aqueous phase should be acidic (at least 2 pH units below the pKa of the acid).[13] Conversely, to extract it into the aqueous layer, the pH should be basic (at least 2 pH units above the pKa). Incorrect pH can lead to the compound acting as a surfactant and causing poor phase separation.

Frequently Asked Questions (FAQs)

Q3: What are the primary causes of emulsion formation during the extraction of this compound?

A3: Root Causes of Emulsification

Emulsions are often caused by:

  • High Shear Mixing: Vigorous shaking of the separatory funnel can create very fine droplets that are slow to coalesce.[4]

  • Presence of Endogenous Surfactants: Biological samples or reaction mixtures can contain lipids, proteins, or other amphiphilic molecules that stabilize emulsions.[4]

  • Similar Densities of the Two Phases: If the densities of the organic and aqueous layers are too close, gravitational separation is slow and inefficient.[2]

  • Particulate Matter: Fine solid particles can accumulate at the interface and stabilize an emulsion.[5]

Q4: How does the choice of organic solvent affect phase separation?

A4: The Critical Role of the Organic Solvent

The ideal organic solvent for liquid-liquid extraction should have the following properties:

  • High affinity for the target compound.

  • Low solubility in the aqueous phase. [1]

  • A significant density difference from the aqueous phase.

  • A low boiling point for easy removal after extraction.

SolventDensity (g/mL)Solubility in WaterNotes
Diethyl Ether0.7136.9 g/100 mLProne to emulsion formation due to its partial solubility in water.[8]
Ethyl Acetate0.9028.3 g/100 mLA good alternative to diethyl ether, but can also have solubility issues.[1]
Dichloromethane (DCM)1.331.3 g/100 mLDenser than water, forms the bottom layer. Good for separation.
Methyl tert-butyl ether (MTBE)0.745.1 g/100 mLLess prone to emulsion formation than diethyl ether.[4]
Hexane0.6550.0013 g/100 mLVery low solubility in water, good for separation but may not be a good solvent for the target compound.[1]
Q5: What is the purpose of a "brine wash" and when should it be used?

A5: The Utility of a Brine Wash

A brine wash is the process of washing the organic layer with a saturated solution of sodium chloride.[8] Its primary purposes are:

  • To remove dissolved water from the organic layer. Water has a higher affinity for the highly ionic brine solution than for the organic solvent.[7][12] This is a preliminary drying step before using a solid drying agent like anhydrous sodium sulfate or magnesium sulfate.

  • To break emulsions , as discussed in Q1.

  • To decrease the solubility of the organic compound in the aqueous phase , which can increase the yield of the extraction.[13]

A brine wash is typically performed after the primary extraction steps and before the final drying of the organic layer.

dot graph "Liquid_Liquid_Extraction_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Start: Reaction Mixture in Aqueous Solution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Solvent [label="Add Immiscible Organic Solvent"]; Shake [label="Gently Shake/Invert to Mix Phases"]; Separate [label="Allow Layers to Separate"]; Emulsion [label="Emulsion Formed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Troubleshoot [label="Troubleshoot Emulsion (See Fig. 1)"]; Drain_Aqueous [label="Drain Aqueous Layer"]; Collect_Organic [label="Collect Organic Layer"]; Brine_Wash [label="Wash Organic Layer with Brine"]; Dry [label="Dry Organic Layer (e.g., Na2SO4)"]; Filter [label="Filter to Remove Drying Agent"]; Evaporate [label="Evaporate Solvent"]; End [label="Isolated Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Add_Solvent; Add_Solvent -> Shake; Shake -> Separate; Separate -> Emulsion; Emulsion -> Drain_Aqueous [label="No"]; Emulsion -> Troubleshoot [label="Yes"]; Troubleshoot -> Drain_Aqueous; Drain_Aqueous -> Collect_Organic; Collect_Organic -> Brine_Wash; Brine_Wash -> Dry; Dry -> Filter; Filter -> Evaporate; Evaporate -> End; } Caption: General workflow for liquid-liquid extraction.

Experimental Protocols

Protocol 1: Standard Extraction of this compound

  • Ensure the reaction mixture containing this compound is in an aqueous solution.

  • If the target is to extract the acid into the organic phase, acidify the aqueous solution with 1M HCl to a pH of approximately 2.

  • Transfer the aqueous solution to a separatory funnel.

  • Add an equal volume of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.[14]

  • Place the funnel in a ring stand and allow the layers to fully separate.

  • Carefully drain the lower (aqueous) layer.

  • Drain the upper (organic) layer into a clean flask.

  • Repeat the extraction of the aqueous layer with fresh organic solvent two more times to maximize recovery.

  • Combine all organic extracts.

Protocol 2: Brine Wash and Drying

  • Return the combined organic extracts to the separatory funnel.

  • Add a volume of saturated sodium chloride (brine) solution equal to about one-third of the organic layer volume.

  • Gently invert the funnel a few times.

  • Allow the layers to separate and drain the lower (brine) layer.

  • Transfer the washed organic layer to an Erlenmeyer flask.

  • Add a small amount of a solid drying agent, such as anhydrous sodium sulfate or magnesium sulfate. Swirl the flask. The drying agent should move freely when the solution is dry.

  • Filter the solution to remove the drying agent.

  • The resulting solution is the dried organic extract containing the purified product, ready for solvent removal.

References

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Brainly. Why is a brine solution used in organic chemistry extraction?. [Link]

  • University of York. Extractions vs Washes. [Link]

  • PrepScholar. What is the purpose of adding brine during an extraction. [Link]

  • Chemistry LibreTexts. 8.6: Common Extraction Washes. [Link]

  • Chemistry LibreTexts. 4.6: Step-by-Step Procedures For Extractions. [Link]

  • ResearchGate. How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?. [Link]

  • K-Jhil. Tips for Troubleshooting Liquid–Liquid Extraction. [Link]

  • Columbia University. solid-liquid extraction. [Link]

  • Biotage. Tackling emulsions just got easier. [Link]

  • Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • University of Rochester. Tips & Tricks: Emulsions. [Link]

  • MDPI. Liquid–Liquid Phase Separation of Two Non-Dissolving Liquids—A Mini Review. [Link]

  • BrainKart. Emulsion Problem Encountered in Extractions. [Link]

  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

  • Biotage. How can I improve my liquid-liquid extraction process?. [Link]

  • Reddit. What are some common mistakes when doing liquid-liquid extraction labs?. [Link]

  • Biolin Scientific. How emulsions form and break?. [Link]

  • Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. [Link]

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Validation & Comparative

A Guide to the Structural Elucidation of 2-(4-Ethylphenyl)-3-methylbutanoic acid using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique for this purpose, providing unparalleled insight into the molecular framework of organic compounds. This guide offers an in-depth interpretation of the ¹H and ¹³C NMR spectra of 2-(4-Ethylphenyl)-3-methylbutanoic acid, a compound of interest in medicinal chemistry. We will dissect the spectral data, correlate it to the molecular structure, and compare this powerful technique with alternative analytical methods, providing a comprehensive resource for researchers and scientists.

The Imperative of Structural Verification

Before delving into the spectral analysis, it is crucial to understand the "why" behind this rigorous examination. The precise arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. In drug development, even minor structural ambiguities can lead to significant differences in efficacy and safety. Therefore, robust analytical techniques like NMR are not merely a procedural step but a fundamental requirement for advancing a compound through the development pipeline.

Experimental Protocol: Acquiring High-Quality NMR Spectra

To ensure the integrity of the spectral data, a standardized experimental protocol is paramount. The following outlines a typical procedure for preparing a sample of this compound for NMR analysis.

Sample Preparation Workflow

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition Dissolve ~5-10 mg of sample Dissolve ~5-10 mg of sample in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3) in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3) Dissolve ~5-10 mg of sample->in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3) Add to NMR tube Add to NMR tube Add a small amount of TMS (internal standard) Add a small amount of TMS (internal standard) in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3)->Add a small amount of TMS (internal standard) Cap and gently invert to mix Cap and gently invert to mix Add a small amount of TMS (internal standard)->Cap and gently invert to mix Insert sample into spectrometer Insert sample into spectrometer Cap and gently invert to mix->Insert sample into spectrometer Shim the magnetic field for homogeneity Shim the magnetic field for homogeneity Insert sample into spectrometer->Shim the magnetic field for homogeneity Lock on the deuterium signal Lock on the deuterium signal Set acquisition parameters (pulse sequence, number of scans) Set acquisition parameters (pulse sequence, number of scans) Shim the magnetic field for homogeneity->Set acquisition parameters (pulse sequence, number of scans) Acquire 1H NMR spectrum Acquire 1H NMR spectrum Set acquisition parameters (pulse sequence, number of scans)->Acquire 1H NMR spectrum Process the FID (Fourier Transform, phase correction, baseline correction) Process the FID (Fourier Transform, phase correction, baseline correction) Acquire 1H NMR spectrum->Process the FID (Fourier Transform, phase correction, baseline correction) Acquire 13C NMR spectrum Acquire 13C NMR spectrum

Caption: A streamlined workflow for NMR sample preparation and data acquisition.

The choice of a deuterated solvent is critical as it is "invisible" in the ¹H NMR spectrum, preventing solvent signals from overwhelming the analyte's signals. Tetramethylsilane (TMS) is the universally accepted internal standard, with its protons and carbons defined as 0 ppm, providing a reference point for all other chemical shifts.[1][2]

Interpreting the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in a molecule.[3][4][5] The expected ¹H NMR spectrum of this compound would exhibit several distinct signals, each corresponding to a unique proton or group of equivalent protons.

Predicted ¹H NMR Data

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~12.0Singlet (broad)1H-COOH
b~7.1-7.2Multiplet4HAromatic protons
c~3.5Doublet of doublets1H-CH(COOH)-
d~2.6Quartet2H-CH₂-CH₃ (on ring)
e~2.2Multiplet1H-CH(CH₃)₂
f~1.2Triplet3H-CH₂-CH₃ (on ring)
g, h~0.9-1.0Doublet6H-CH(CH₃)₂

Analysis of the ¹H NMR Spectrum:

  • Carboxylic Acid Proton (a): The proton of the carboxylic acid group is typically the most deshielded proton in the molecule, appearing far downfield as a broad singlet. Its chemical shift can be variable and is dependent on concentration and solvent.

  • Aromatic Protons (b): The para-substituted benzene ring will give rise to a complex signal in the aromatic region (around 7.0-7.5 ppm).[6][7] Due to the two different substituents, the four aromatic protons are not chemically equivalent and will likely appear as two overlapping doublets, each integrating to two protons.

  • Methine Proton adjacent to Carbonyl (c): The proton on the carbon bearing the carboxylic acid group is deshielded by the electron-withdrawing carbonyl group and coupled to the adjacent methine proton of the isopropyl group. This will result in a doublet of doublets.

  • Ethyl Group Protons (d, f): The ethyl group on the benzene ring will show a characteristic quartet for the methylene (-CH₂-) protons, coupled to the three methyl (-CH₃) protons, and a triplet for the methyl protons, coupled to the two methylene protons.[4]

  • Isopropyl Group Protons (e, g, h): The methine proton of the isopropyl group will be split into a multiplet by the adjacent methine proton and the six protons of the two methyl groups. The two methyl groups of the isopropyl moiety are diastereotopic and may appear as two distinct doublets, each coupled to the methine proton.

Interpreting the ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environments.[1][8] In broadband-decoupled ¹³C NMR, each unique carbon atom typically appears as a single line, simplifying the spectrum.[9]

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~180-COOH
~142Quaternary Aromatic C (C-ethyl)
~138Quaternary Aromatic C (C-alkyl)
~129Aromatic CH
~128Aromatic CH
~50-CH(COOH)-
~35-CH(CH₃)₂
~28-CH₂-CH₃ (on ring)
~20-CH(CH₃)₂
~15-CH₂-CH₃ (on ring)

Analysis of the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The carbon of the carboxylic acid is the most deshielded, appearing at the lowest field (highest ppm value).

  • Aromatic Carbons: The para-substituted benzene ring will show four signals in the aromatic region (~120-150 ppm).[10] Two of these will be for the quaternary carbons (those bonded to the substituents), and two will be for the protonated aromatic carbons.

  • Aliphatic Carbons: The remaining signals in the upfield region correspond to the sp³ hybridized carbons of the ethyl and isopropyl groups, as well as the methine carbon of the butanoic acid chain. The chemical shifts of these carbons are influenced by their proximity to electron-withdrawing groups and the degree of substitution.

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool, a comprehensive structural elucidation often involves complementary techniques.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula.Does not provide detailed connectivity information.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple.Provides limited information on the overall carbon skeleton.
X-ray Crystallography Precise 3D atomic coordinates in the solid state.Unambiguous structure determination.Requires a single crystal of suitable quality.

Workflow for Integrated Structural Elucidation

G Hypothesized Structure Hypothesized Structure Mass Spectrometry (MS) Mass Spectrometry (MS) Hypothesized Structure->Mass Spectrometry (MS) Molecular Weight NMR Spectroscopy (1H, 13C) NMR Spectroscopy (1H, 13C) Hypothesized Structure->NMR Spectroscopy (1H, 13C) Connectivity Infrared (IR) Spectroscopy) Infrared (IR) Spectroscopy) Hypothesized Structure->Infrared (IR) Spectroscopy) Functional Groups Mass Spectrometry (MS)->NMR Spectroscopy (1H, 13C) Infrared (IR) Spectroscopy Infrared (IR) Spectroscopy Final Confirmed Structure Final Confirmed Structure NMR Spectroscopy (1H, 13C)->Final Confirmed Structure Infrared (IR) Spectroscopy)->NMR Spectroscopy (1H, 13C)

Caption: An integrated approach to structural elucidation combining multiple analytical techniques.

The Role of NMR Prediction Software

In modern chemical research, computational tools play a significant role in spectral interpretation. NMR prediction software can simulate ¹H and ¹³C NMR spectra based on a proposed chemical structure.[11][12][13] These predicted spectra can be compared with experimental data to aid in the assignment of signals and to differentiate between potential isomers. While these tools are powerful, they should be used to complement, not replace, careful analysis of experimental data.

Conclusion

The interpretation of ¹H and ¹³C NMR spectra is a foundational skill for chemists, particularly in the pharmaceutical sciences. Through a systematic analysis of chemical shifts, coupling patterns, and integration, a detailed picture of the molecular structure of this compound can be constructed. By integrating NMR data with information from other analytical techniques, researchers can achieve a high degree of confidence in the structural assignment, a critical step in the journey of drug discovery and development.

References

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]

  • Bruker. Mnova Predict | Accurate Prediction. Bruker. [Link]

  • Mestrelab Research. Download NMR Predict. Mestrelab Research. [Link]

  • ResearchGate. (2012, April 3). Which software is best for computer assisted prediction of NMR and/or mass spectra?. ResearchGate. [Link]

  • PROSPRE. PROSPRE - 1H NMR Predictor. PROSPRE. [Link]

  • Quora. (2021, July 17). How to determine the substitution pattern of a benzene from an HNMR spectrum. Quora. [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]

  • Chemistry Steps. NMR spectroscopy – An Easy Introduction. Chemistry Steps. [Link]

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  • University of Colorado Boulder. Aromatics - Organic Chemistry. [Link]

  • University of Wisconsin-Madison. Short Summary of 1H-NMR Interpretation. [Link]

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  • KIS Academics. (2023, September 30). An easy guide to understanding NMR SPECTROSCOPY. KIS Academics. [Link]

  • Leah4sci. (2013, January 23). How To Analyze The Peaks Of H-NMR Spectroscopy [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. Looking into the dynamics of molecular crystals of ibuprofen and terephthalic acid using 17O and 2H nuclear magnetic resonance analyses. [Link]

  • Magritek. Structural Elucidation by Benchtop NMR Spectroscopy: Ibuprofen. [Link]

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  • University of Calgary. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

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  • Doc Brown's Chemistry. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts. [Link]

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Technical Comparison Guide: Mass Spectrometry Fragmentation of 2-(4-Ethylphenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-(4-Ethylphenyl)-3-methylbutanoic acid (C₁₃H₁₈O₂).[1]

The Analytical Challenge: This molecule is a structural isomer of Ibuprofen (2-(4-isobutylphenyl)propanoic acid).[1] Both share the formula C₁₃H₁₈O₂ (MW 206.28) and contain a phenyl ring, a carboxyl group, and alkyl substitution.[1] Differentiating them relies on detecting subtle shifts in fragmentation caused by the position of the alkyl branching .

Key Differentiator: While Ibuprofen fragments primarily via loss of the carboxyl group and the isobutyl side chain, This compound exhibits a unique alpha-cleavage of the isopropyl group (loss of 43 Da) and a distinct McLafferty rearrangement absent in the Ibuprofen spectrum.[1]

Part 2: Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility and accurate identification, the following GC-MS protocol is recommended. This workflow minimizes thermal degradation and maximizes the detection of diagnostic ions.

Standardized GC-EI-MS Conditions
  • Instrument: Single Quadrupole or Q-TOF GC-MS.

  • Ionization: Electron Impact (EI) at 70 eV .

  • Inlet Temperature: 250°C (Splitless mode recommended for trace impurities).

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).[1]

  • Oven Program:

    • Hold at 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold for 5 min.

  • Derivatization (Optional but Recommended): TMS-derivatization (BSTFA + 1% TMCS) improves peak shape but shifts mass fragments by +72 Da.[1] Note: The discussion below focuses on the underivatized free acid to highlight intrinsic fragmentation.

Part 3: Fragmentation Analysis & Mechanisms[2]

The Molecular Ion
  • m/z 206 [M]+ : The molecular ion is visible but often low intensity due to the lability of the carboxyl and alkyl groups. It confirms the molecular weight matches the C₁₃H₁₈O₂ isomers.

Diagnostic Pathway A: Alpha-Cleavage of the Isopropyl Group (The "Fingerprint")

Unlike Ibuprofen, which has a methyl group at the alpha position, this target molecule possesses a bulky isopropyl group at the alpha carbon.

  • Mechanism: Homolytic cleavage of the C(alpha)-C(beta) bond.

  • Fragment: Loss of the isopropyl radical (•CH(CH₃)₂ = 43 Da).

  • Resulting Ion: m/z 163 .

  • Significance: This is the primary diagnostic peak . Ibuprofen cannot lose a 43 Da fragment directly from the alpha position (it loses a methyl, 15 Da, or the entire carboxyl, 45 Da).[1]

Diagnostic Pathway B: McLafferty Rearrangement

The presence of the isopropyl side chain introduces gamma-hydrogens relative to the carbonyl oxygen, enabling a site-specific McLafferty rearrangement.[1]

  • Mechanism: Migration of a gamma-hydrogen from the isopropyl methyl group to the carbonyl oxygen, followed by beta-cleavage.[1]

  • Neutral Loss: Propene (C₃H₆ = 42 Da).

  • Resulting Ion: m/z 164 .

  • Significance: Ibuprofen lacks the necessary gamma-hydrogen geometry on its alpha-methyl side chain to undergo this specific rearrangement from the acid moiety.[1]

Common Pathway: Benzylic/Carboxyl Cleavage
  • Fragment: Loss of •COOH (45 Da).[2]

  • Resulting Ion: m/z 161 (Benzylic carbocation).

  • Observation: This peak is common to all aryl-propanoic/butanoic acids and cannot be used alone for differentiation.[1]

Part 4: Comparative Data Analysis

The following table contrasts the target molecule with its primary isomer, Ibuprofen.

FeatureTarget: this compound Isomer: Ibuprofen Differentiation Logic
Structure Et-Ph-CH(iPr)-COOHiBu-Ph-CH(Me)-COOHSide chain position is inverted.[1]
Base Peak m/z 163 (or 161)m/z 161 Target loses Isopropyl (43); Ibuprofen loses COOH (45).
Diagnostic 1 m/z 163 [M-43]+ m/z 191 [M-15]+Loss of Isopropyl vs. Loss of Methyl.[1]
Diagnostic 2 m/z 164 [M-42]+ Absent / LowMcLafferty rearrangement (Loss of Propene) is specific to the target.[1]
Diagnostic 3 m/z 133 (Loss of COOH + C2H4)m/z 119 (Loss of COOH + C3H6)Fragmentation of the aryl alkyl group.

Part 5: Visualization of Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways that allow for structural identification.

FragmentationPathways cluster_legend Legend M_Ion Molecular Ion (M+) m/z 206 [C13H18O2]+ Frag_163 Alpha-Cleavage Product m/z 163 [M - Isopropyl]+ M_Ion->Frag_163 Loss of •CH(CH3)2 (43 Da) (DIAGNOSTIC) Frag_161 Benzylic Cation m/z 161 [M - COOH]+ M_Ion->Frag_161 Loss of •COOH (45 Da) (Common) Frag_164 McLafferty Product m/z 164 [M - Propene]+ M_Ion->Frag_164 McLafferty Rearr. Loss of C3H6 (42 Da) Frag_133 Ethyl-Benzyl Cation m/z 133 Frag_161->Frag_133 Loss of CO (28 Da) key Red Arrow = Unique Diagnostic Pathway Yellow Arrow = Common Pathway

Caption: Figure 1. Competitive fragmentation pathways for this compound under 70 eV EI conditions. The red pathway (m/z 163) is the primary differentiator from Ibuprofen.

Part 6: References & Authoritative Grounding

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Aryl-Alkanoic Acids. National Institute of Standards and Technology. [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for McLafferty rearrangement rules).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Source for alpha-cleavage mechanisms in carboxylic acids).[1][2][3]

Sources

Comparative FTIR Profiling: 2-(4-Ethylphenyl)-3-methylbutanoic Acid vs. Ibuprofen

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Analog Challenge

In the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), distinguishing between structural analogs is a critical quality control challenge. 2-(4-Ethylphenyl)-3-methylbutanoic acid (hereafter referred to as Target-EMBA ) is a close structural homolog of Ibuprofen (2-(4-isobutylphenyl)propanoic acid).

While both molecules share a core pharmacophore—a para-substituted phenyl ring attached to an alkanoic acid—their subtle alkyl substitutions create distinct vibrational signatures. This guide provides an objective, spectroscopic comparison to enable definitive identification without resorting to NMR, utilizing Fourier Transform Infrared (FTIR) spectroscopy.

The Structural Divergence
  • Target-EMBA: Features an Ethyl group on the aromatic ring and a 3-methylbutanoic (isovaleric) acid chain.

  • Ibuprofen (Standard): Features an Isobutyl group on the aromatic ring and a propanoic acid chain.[1][2][3]

Experimental Protocol: High-Resolution ATR-FTIR

To ensure reproducibility and minimize sample preparation artifacts, the following Attenuated Total Reflectance (ATR) protocol is recommended over KBr pellets for this lipophilic acid analysis.

Methodology
  • Instrument: FTIR Spectrometer with DTGS or MCT detector.

  • Accessory: Single-bounce Diamond ATR (High chemical resistance, easy cleaning).

  • Resolution: 2 cm⁻¹ (Critical for resolving aliphatic splitting patterns).

  • Scans: 64 scans (Signal-to-Noise optimization).

  • Atmospheric Correction: H₂O/CO₂ suppression algorithm enabled.

Workflow Visualization

The following diagram outlines the self-validating workflow for spectral acquisition and processing.

FTIR_Workflow Sample Solid Sample (Target-EMBA) Acquisition Sample Acquisition (64 Scans, 2cm⁻¹) Sample->Acquisition IR Beam Clean Crystal Cleaning (Isopropanol) Background Background Scan (Air) Clean->Background Validation Background->Sample Load Sample Processing Post-Processing (ATR Correction + Baseline) Acquisition->Processing Interferogram Analysis Peak Picking (Threshold 0.05A) Processing->Analysis Spectrum Analysis->Clean Next Sample

Caption: Figure 1. Standardized ATR-FTIR acquisition workflow ensuring minimal cross-contamination and high spectral fidelity.

Spectral Analysis: Target-EMBA vs. Ibuprofen

This section dissects the spectrum into three critical zones. While the functional groups (Zones 1 & 2) confirm the class of molecule, Zone 3 (Fingerprint) provides the specific identification.

Zone 1: The Functional Group Region (4000 – 1500 cm⁻¹)

Both molecules exhibit the classic "Carboxylic Acid Dimer" signature. This region confirms the chemical class but does not distinguish the two analogs.

  • O-H Stretch (3300 – 2500 cm⁻¹): Both compounds show a broad, jagged absorption band caused by strong hydrogen bonding of the carboxylic acid dimer. Superimposed on this are the C-H stretches.[4]

  • C=O Stretch (1720 – 1700 cm⁻¹): A sharp, intense peak corresponding to the carbonyl stretch.

    • Target-EMBA: ~1705–1710 cm⁻¹

    • Ibuprofen:[1][2][5] 1721 cm⁻¹ (Solid state)

    • Insight: Shifts here are negligible and phase-dependent (amorphous vs. crystalline).

Zone 2: The Aliphatic Differentiator (3000 – 2800 cm⁻¹ & 1480 – 1350 cm⁻¹)

This is the first point of divergence. The alkyl groups vibrate differently based on their branching.

  • Ibuprofen (Isobutyl on Ring):

    • Shows a distinct doublet at 1380 cm⁻¹ and 1360 cm⁻¹ due to the gem-dimethyl deformation of the isobutyl group attached to the aromatic ring.

  • Target-EMBA (Ethyl on Ring, Isopropyl on Chain):

    • Also possesses a gem-dimethyl group (in the 3-methylbutanoic acid tail). However, the Ethyl group on the ring adds a specific methylene (-CH₂-) scissoring vibration near 1460 cm⁻¹ that is distinct from the methyl-dominated Ibuprofen spectrum.

    • Key Feature: The intensity ratio of the methyl asymmetric stretch (~2960 cm⁻¹) to the methylene stretch (~2920 cm⁻¹) differs because Target-EMBA has a higher CH₂/CH₃ ratio on the ring substituent.

Zone 3: The Fingerprint Region (1500 – 600 cm⁻¹)

This region contains the skeletal vibrations and is the definitive "Identity Zone."

  • Aromatic Ring Breathing (~1510 cm⁻¹): Both show the para-substituted ring stretch.

  • Out-of-Plane (OOP) Bending (850 – 750 cm⁻¹):

    • Para-substitution typically yields a strong band at 860–800 cm⁻¹ .

    • Ibuprofen: Strong peak at ~779 cm⁻¹ (CH₂ rocking of isobutyl).

    • Target-EMBA: The ethyl group on the benzene ring typically exhibits a characteristic band near 830–840 cm⁻¹ (adjacent hydrogens) and a ring-ethyl deformation often found near 750 cm⁻¹ .

Comparative Data Table

The following table synthesizes empirical data for Ibuprofen with the structure-derived spectral characteristics of Target-EMBA.

Vibrational ModeRegion (cm⁻¹)Ibuprofen (Standard) [1, 2]Target-EMBA (Analogue) [3, 4]Differentiation Logic
O-H Stretch 3300–2500Broad, jagged (H-bonded)Broad, jagged (H-bonded)Non-diagnostic (Class confirmation only).
C-H Stretch (Aromatic) 3100–3000Weak, ~3030Weak, ~3030Non-diagnostic.
C-H Stretch (Aliphatic) 3000–2850Strong ~2955 (Isobutyl)Strong ~2960 (Isopropyl tail)Subtle: Target has slightly stronger CH₂ shoulder due to ethyl group.
C=O Stretch 1730–17001721 (Sharp)~1710 (Sharp)Shift due to proximity of branching to Carbonyl.
C=C Ring Stretch 1520–14801507~1515Minimal shift.
Aliphatic Bend 1480–13501380/1360 Doublet (Strong)1385/1370 Doublet + 1460Both have gem-dimethyl split, but local environment differs.
C-O Stretch 1300–12001230~1240Acid C-O stretch.
OOP Bending (Para) 860–750779 (Isobutyl Rock)~830 (2 adj H) + ~750 Primary ID: Ethyl-phenyl vs Isobutyl-phenyl deformation.

Decision Logic for Identification

When analyzing an unknown sample suspected to be either Ibuprofen or Target-EMBA, follow this logic gate.

ID_Logic Start Unknown Sample Spectrum CheckCO Check 1700-1725 cm⁻¹ (C=O Peak Present?) Start->CheckCO NotAcid Not a Carboxylic Acid CheckCO->NotAcid No CheckFingerprint Analyze 750-850 cm⁻¹ (OOP Region) CheckCO->CheckFingerprint Yes Isobutyl Peak at 779 cm⁻¹ (Isobutyl Rock) CheckFingerprint->Isobutyl Strong 779 Ethyl Peak at ~830 cm⁻¹ (Ethyl-Phenyl) CheckFingerprint->Ethyl Strong 830 ResultIbu ID: Ibuprofen Isobutyl->ResultIbu ResultTarget ID: Target-EMBA Ethyl->ResultTarget

Caption: Figure 2. Spectral decision tree for differentiating Target-EMBA from Ibuprofen based on fingerprint region markers.

References

  • NIST Mass Spectrometry Data Center. (2023). Ibuprofen Infrared Spectrum. National Institute of Standards and Technology (NIST) Chemistry WebBook. Retrieved from [Link]

  • Matkovic, S. R., et al. (2005). Crystal structure and FTIR analysis of Ibuprofen. Journal of Chemical Crystallography.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (Authoritative source for para-substituted benzene and isovaleric acid group frequencies).
  • NIST Chemistry WebBook. (2023). Butanoic acid, 3-methyl- (Isovaleric Acid) Infrared Spectrum. (Used to validate the 3-methylbutanoic acid tail vibrations). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of a UV-Vis Spectrophotometric Method for 2-(4-Ethylphenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Method Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. Every result that informs a decision—from stability testing to final product release—must be underpinned by a rigorously validated analytical method. Regulatory bodies, including the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA), have established comprehensive guidelines to ensure that analytical procedures are "fit for purpose".[1][2][3] This guide provides an in-depth, experience-driven walkthrough for the validation of a quantitative UV-Vis spectrophotometric method for the novel active pharmaceutical ingredient (API), 2-(4-Ethylphenyl)-3-methylbutanoic acid (hereafter referred to as EPMBA).

This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices, offering insights gained from years of practical application in the field. The objective is to present a self-validating system, where the data generated for each parameter collectively demonstrates the method's suitability for its intended use: the quantification of EPMBA in bulk substance or simple dosage forms.

Analyte and Methodological Principle

EPMBA is a carboxylic acid derivative featuring a substituted phenyl group. This aromatic phenyl ring serves as the principal chromophore, making the molecule suitable for analysis by UV-Vis spectrophotometry. The molar absorptivity of the analyte is significantly influenced by the pH of the solvent, which dictates the ionization state of the carboxylic acid functional group.

To ensure consistent and maximal absorbance, the method employs 0.1 M sodium hydroxide (NaOH) as the solvent. In this basic medium, EPMBA is fully converted to its carboxylate anion form. This not only enhances molar absorptivity but also eliminates variability in absorbance due to minor pH fluctuations, a critical step for method robustness. Based on preliminary scans of structurally similar compounds, the wavelength of maximum absorbance (λmax) was determined to be 225 nm .[4][5]

The Validation Workflow: A Holistic Approach

Method validation is not a series of disconnected experiments but a holistic process where each step logically follows the last. The overall workflow is designed to systematically build a comprehensive performance profile of the analytical method.

ValidationWorkflow start Method Development & Optimization (Select λmax, Solvent) prep Prepare & Characterize Reference Standard start->prep Finalize Method specificity Specificity (Placebo, Excipients) prep->specificity Begin Validation linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery Studies) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) linearity->precision lod_loq LOD & LOQ (Based on Linearity) linearity->lod_loq robustness Robustness (Vary Parameters) accuracy->robustness precision->robustness report Compile Validation Report & Assess 'Fitness for Purpose' lod_loq->report robustness->report

Caption: A logical workflow for the validation of an analytical method.

I. Specificity

Expertise & Experience: Specificity is the cornerstone of any quantitative method. It is the demonstrated ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components (excipients).[6] For a UV-Vis method, which is inherently less selective than chromatographic techniques, this is a critical test. We must prove that the absorbance at 225 nm is attributable only to EPMBA and not to potential interferences.

Experimental Protocol
  • Prepare Solutions:

    • Blank: Prepare a solution of the solvent (0.1 M NaOH).

    • Placebo: Prepare a solution containing all formulation excipients (if applicable) at their nominal concentrations in 0.1 M NaOH.

    • Standard Solution: Prepare a 15 µg/mL solution of EPMBA reference standard in 0.1 M NaOH.

  • UV-Vis Scan:

    • Autozero the spectrophotometer using the Blank solution.

    • Record the UV spectrum of the Placebo solution and the Standard Solution from 200 nm to 400 nm.

  • Analysis:

    • Overlay the spectra. The Placebo solution should exhibit no significant absorbance at the analytical wavelength of 225 nm.

Data & Acceptance Criteria
SampleAbsorbance at 225 nmResult
Placebo Solution< 0.005Pass
EPMBA Standard (15 µg/mL)~0.750-

Acceptance Criterion: The contribution of the placebo to the absorbance at 225 nm must be less than 2% of the absorbance of the target analyte at its nominal concentration. This confirms that excipients do not interfere with the quantification of EPMBA.

II. Linearity and Range

Expertise & Experience: Linearity demonstrates a direct proportionality between the concentration of the analyte and the instrumental response (absorbance). The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise. For an assay of a bulk drug or finished product, the ICH Q2(R1) guideline recommends a minimum range of 80% to 120% of the test concentration.[2] We will test a wider range to fully characterize the method's capabilities.

Experimental Protocol
  • Prepare Stock Solution: Accurately weigh and dissolve EPMBA reference standard in 0.1 M NaOH to create a 100 µg/mL stock solution.

  • Prepare Calibration Standards: Perform serial dilutions of the stock solution with 0.1 M NaOH to prepare at least five concentration levels. A typical set would be 5, 10, 15, 20, and 25 µg/mL.

  • Measure Absorbance: Autozero the spectrophotometer with 0.1 M NaOH. Measure the absorbance of each calibration standard at 225 nm in triplicate.

  • Data Analysis: Plot a graph of mean absorbance versus concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Data & Acceptance Criteria
Concentration (µg/mL)Absorbance (Mean, n=3)
5.00.251
10.00.502
15.00.753
20.01.005
25.01.254

Linear Regression Analysis:

  • Slope: 0.0501

  • Y-Intercept: 0.0008

  • Correlation Coefficient (r²): 0.9999

Acceptance Criteria:

  • The correlation coefficient (r²) must be ≥ 0.999.[7]

  • The y-intercept should be non-significant (i.e., close to zero), demonstrating a lack of systematic error.

III. Accuracy

Expertise & Experience: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] It is typically assessed using recovery studies, where a known amount of pure analyte is "spiked" into a placebo matrix. The recovery of the added analyte is then calculated. This parameter confirms that the method can accurately quantify the analyte in the actual sample matrix.

Experimental Protocol
  • Prepare Spiked Samples: Prepare samples at three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the nominal concentration of 15 µg/mL). This corresponds to 12, 15, and 18 µg/mL. Prepare each level in triplicate. If a placebo is available, spike the EPMBA into the placebo solution; otherwise, use the solvent.

  • Measure Absorbance: Measure the absorbance of each of the nine prepared samples at 225 nm.

  • Calculate Recovery: Determine the concentration found in each sample using the linear regression equation from the linearity study. Calculate the percent recovery using the formula: (Concentration Found / Theoretical Concentration) * 100%.

Data & Acceptance Criteria
LevelTheoretical Conc. (µg/mL)Mean Found Conc. (µg/mL)Mean Recovery (%)%RSD
80%12.011.9599.6%0.8%
100%15.015.08100.5%0.6%
120%18.017.9199.5%0.7%

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

  • The relative standard deviation (%RSD) for the recovery at each level should be ≤ 2%.

IV. Precision

Expertise & Experience: Precision is the measure of the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9] It is evaluated at two levels:

  • Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision (Inter-analyst/Inter-day): Expresses within-laboratory variations due to different days, different analysts, or different equipment.

This demonstrates the method's reproducibility under normal operating conditions.

Experimental Protocol
  • Repeatability (Intra-day):

    • Prepare six independent samples of EPMBA at 100% of the target concentration (15 µg/mL).

    • Measure the absorbance of each sample and calculate the concentration using the linearity equation.

    • Calculate the mean, standard deviation, and %RSD.

  • Intermediate Precision (Inter-day):

    • Repeat the entire repeatability experiment on a different day with a different analyst (if possible).

    • Compare the results from both days.

Data & Acceptance Criteria

Repeatability (Day 1, Analyst 1)

SampleFound Conc. (µg/mL)
115.05
214.98
315.10
414.95
515.02
615.08
Mean 15.03
Std. Dev. 0.058
%RSD 0.39%

Intermediate Precision (Day 2, Analyst 2)

ParameterResult
Mean 14.99
Std. Dev. 0.065
%RSD 0.43%

Acceptance Criterion: The %RSD for both repeatability and intermediate precision studies must be ≤ 2%.

V. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience: LOD is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of an analyte which can be quantitatively determined with suitable precision and accuracy.[10] For an assay method, these are not always required but are good practice to establish the method's limits. They can be calculated based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.

Calculation Protocol
  • Use Linearity Data: Utilize the slope (S) of the calibration curve and the standard deviation of the y-intercept (σ).

  • Calculate LOD and LOQ:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

Data & Acceptance Criteria
ParameterValue
Slope (S)0.0501
Std. Dev. of Intercept (σ)0.0015
Calculated LOD 0.10 µg/mL
Calculated LOQ 0.30 µg/mL

Acceptance Criterion: The LOQ should be demonstrated to be quantifiable with acceptable accuracy and precision, which is confirmed if the lowest point of the calibration curve (5 µg/mL) met its acceptance criteria.

VI. Robustness

Expertise & Experience: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For a UV-Vis method, key parameters to investigate are the wavelength and the composition of the solvent.

Experimental Protocol
  • Prepare Test Solutions: Prepare a set of EPMBA solutions at 15 µg/mL in triplicate.

  • Introduce Variations:

    • Wavelength: Measure the absorbance of the solutions at 223 nm, 225 nm (nominal), and 227 nm.

    • Solvent Composition: Prepare the 0.1 M NaOH solvent with a slight variation (e.g., 0.09 M and 0.11 M) and measure the absorbance at 225 nm.

  • Analyze Data: Calculate the mean and %RSD of the results under each condition and compare them to the results from the nominal conditions.

Data & Acceptance Criteria
Parameter VariedConditionMean Found Conc. (µg/mL)%RSD
Wavelength223 nm14.950.9%
225 nm15.030.4%
227 nm14.911.1%
NaOH Molarity0.09 M15.010.6%
0.11 M14.980.5%

Acceptance Criterion: The results under the varied conditions should not show significant deviation from the nominal results, and the %RSD should remain within acceptable limits (typically ≤ 2%).

Summary of Validation and Final Assessment

The relationship between these core validation parameters ensures a comprehensive evaluation of the method's performance.

ValidationRelationship Method Fit-for-Purpose Method Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range LOD_LOQ LOD / LOQ Linearity->LOD_LOQ Accuracy->Method Precision->Method Specificity Specificity Specificity->Method Robustness Robustness Robustness->Method Range->Method LOD_LOQ->Method

Caption: Inter-relationship of analytical method validation parameters.

This comprehensive validation study demonstrates that the proposed UV-Vis spectrophotometric method is specific, linear, accurate, precise, and robust for the quantification of this compound over the concentration range of 5 to 25 µg/mL. All tested parameters met the pre-defined acceptance criteria derived from international regulatory guidelines. The method is therefore deemed "fit for purpose" and can be reliably implemented for routine quality control analysis of the bulk drug substance.

References

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [URL: https://www.uspbpep.
  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. fda.gov. [URL: https://www.fda.
  • BA Sciences. USP <1225> Method Validation. basciences.com. [URL: https://www.basciences.
  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. fda.gov. [URL: https://www.fda.
  • Health Canada. ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. canada.ca. [URL: https://www.canada.ca/en/health-canada/services/drugs-health-products/drug-products/applications-submissions/guidance-documents/international-conference-harmonisation/quality/guidance-document-validation-analytical-procedures-text-methodology.html]
  • Journal of Pharmaceutical and Allied Sciences. Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) A. jophas.org. [URL: https://jophas.org/index.php/jophas/article/view/585]
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. fda.gov. [URL: https://www.fda.
  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. investigationofadog.com. [URL: https://investigationofadog.com/2023/11/13/usp-1225-revised-aligning-compendial-validation-with-ich-q2r2-and-q14s-lifecycle-vision/]
  • International Council for Harmonisation. Quality Guidelines. ich.org. [URL: https://www.ich.org/page/quality-guidelines]
  • BioPharm International. FDA Releases Guidance on Analytical Procedures. biopharminternational.com. [URL: https://www.biopharminternational.com/view/fda-releases-guidance-on-analytical-procedures]
  • ECA Academy. USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. eca-a.org. [URL: https://www.eca-a.org/good-quality-control-news/usp-proposes-revision-of-general-chapter-1225-validation-of-compendial-procedures-adding-a-section-on-life-cycle-management]
  • Altabrisa Group. What Is FDA Method Validation Guidance and Its Importance?. altabrisagroup.com. [URL: https://altabrisagroup.
  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. perpusnas.go.id. [URL: https://www.perpusnas.go.id/magazine-detail.php?lang=en&id=498109]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. eca-a.org. [URL: https://www.eca-a.org/guidelines/gmp-guidelines/ich/q2-r1-validation-of-analytical-procedures-text-and-methodology]
  • United States Pharmacopeia. <1225> Validation of Compendial Procedures. doi.usp.org. [URL: https://doi.usp.org/USPNF_M99945_04_01]
  • World Journal of Pharmaceutical Science and Research. development and validation of a uv spectrophotometric method for the simultaneous estimation of. wjpsronline.com. [URL: https://www.wjpsronline.com/abstract/development-and-validation-of-a-uv-spectrophotometric-method-for-the-simultaneous-estimation-of-paracetamol-and-ibuprofen-in-combined-dosage-form-7096.html]
  • International Journal of Pharmaceutical Chemistry and Analysis. Method development and validation of ibuprofen obtained from the extraction of bougainvillea campanulata flowers by UV spectrophotometry, FTIR and TLC method. ijpcsonline.com. [URL: https://ijpcsonline.com/documents/V5I1/2.pdf]
  • Research Journal of Pharmacy and Technology. Evaluation and Validated UV- Spectroscopic Method for Estimation of Ibuprofen from Marketed Tablets. rjptonline.org. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2012/Volume%205,%20Issue%201/RJPT_5_1_Paper%20(37).pdf]
  • International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ich.org. [URL: https://database.ich.org/sites/default/files/ICH_Q2-R1_Guideline.pdf]
  • Scholars Research Library. Difference spectrophotometric estimation and validation of Ibuprofen from bulk and tablet dosage form. scholarsresearchlibrary.com. [URL: https://www.scholarsresearchlibrary.
  • Dr. Babasaheb Ambedkar Marathwada University. Development and Validation of Uv-Visible Spectrophotometric Method for Etodolac. bamu.ac.in. [URL: https://www.bamu.ac.in/sites/default/files/2022-02/14.pdf]
  • Der Pharma Chemica. UV spectrophotometric method development and validation for the quantitative measurement of Rosmarinic acid. derpharmachemica.com. [URL: https://www.derpharmachemica.com/pharma-chemica/UV-spectrophotometric-method-development-and-validation-for-the-quantitative-measurement-of-Rosmarinic-acid.pdf]

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A Comparative Guide to Reference Standards and Quality Control Methodologies for 2-(4-Ethylphenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies and reference standards for the comprehensive quality control (QC) of 2-(4-Ethylphenyl)-3-methylbutanoic acid. As a chiral carboxylic acid, this compound presents unique analytical challenges, particularly in ensuring stereoisomeric purity, which is critical for its efficacy and safety in research and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into establishing a robust, self-validating QC system grounded in authoritative regulatory standards.

The Foundation: Regulatory Framework and Critical Quality Attributes (CQAs)

A robust quality control strategy does not exist in a vacuum; it is built upon a framework established by global regulatory bodies. For an active pharmaceutical ingredient (API) or a key intermediate like this compound, the International Council for Harmonisation (ICH) provides the guiding principles. The primary objective is to define and control the Critical Quality Attributes (CQAs)—the physical, chemical, biological, or microbiological properties that must be within an appropriate limit, range, or distribution to ensure the desired product quality.

The key ICH guidelines that form the basis of our QC strategy include:

  • ICH Q3A(R2): Governs the control of impurities in new drug substances.[1][2][3]

  • ICH Q3C(R5): Specifies limits for residual solvents.[2]

  • ICH Q3D(R1): Outlines a risk-based approach to controlling elemental impurities.[2][4]

  • ICH Q2(R1) / USP <1225>: Details the requirements for the validation of analytical procedures.[5][6]

These guidelines mandate a thorough characterization of the compound, focusing on the CQAs depicted below.

G cluster_cqas Critical Quality Attributes (CQAs) cluster_guidelines Governing Guidelines CQA_Identity Identity CQA_Purity Purity & Impurities CQA_Assay Assay (Potency) CQA_Chiral Enantiomeric Purity ICH_Q6A ICH Q6A Specifications ICH_Q6A->CQA_Identity ICH_Q6A->CQA_Purity ICH_Q6A->CQA_Assay ICH_Q6A->CQA_Chiral ICH_Q3A ICH Q3A Organic Impurities ICH_Q3A->CQA_Purity ICH_Q3C ICH Q3C Residual Solvents ICH_Q3C->CQA_Purity ICH_Q3D ICH Q3D Elemental Impurities ICH_Q3D->CQA_Purity ICH_Q2 ICH Q2(R1) Method Validation ICH_Q2->CQA_Identity Validates Methods For ICH_Q2->CQA_Purity Validates Methods For ICH_Q2->CQA_Assay Validates Methods For ICH_Q2->CQA_Chiral Validates Methods For G cluster_main Decision Workflow for Chiral Analysis Start Need to Determine Enantiomeric Purity Decision1 Is Direct Separation Feasible/Available? Start->Decision1 Method_Direct Method 1: Direct Chiral HPLC Decision1->Method_Direct Yes Decision2 Is Derivatization Acceptable? Decision1->Decision2 No End Validated Chiral Method Method_Direct->End Method_Indirect Method 2: Indirect HPLC via Diastereomer Formation Decision2->Method_Indirect Yes Method_NMR Method 3: NMR with Chiral Solvating Agent (CSA) Decision2->Method_NMR No Method_Indirect->End Method_NMR->End G cluster_workflow Comprehensive QC Testing & Validation Workflow cluster_validation Method Validation Parameters (ICH Q2) Sample Batch Sample Received Identity Identity Confirmation (NMR, MS, IR) Sample->Identity Assay Assay & Impurity Profile (Validated HPLC-UV) Identity->Assay Chiral Enantiomeric Purity (Validated Chiral HPLC) Assay->Chiral Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Range Range Assay->Range LOD LOD Assay->LOD LOQ LOQ Assay->LOQ Robustness Robustness Assay->Robustness Solvents Residual Solvents (Validated HS-GC) Chiral->Solvents Elements Elemental Impurities (Validated ICP-MS) Solvents->Elements CoA Certificate of Analysis (CoA) Generation Elements->CoA Release Batch Release CoA->Release

Sources

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